The table below summarizes the core biochemical characteristics and primary targets of Dorsomorphin.
| Property | Description |
|---|---|
| Synonyms | Compound C, BML-275 [1] [2] |
| Molecular Weight | 399.5 g/mol [2] [3] [4] |
| CAS Number | 866405-64-3 [1] [2] [4] |
| Molecular Formula | C₂₄H₂₅N₅O [2] [3] [4] |
| Solubility | Soluble in DMSO; insoluble in water and ethanol [3] [4] |
| Primary Targets | AMPK (Ki = 109 nM) and BMP Type I Receptors (ALK2, ALK3, ALK6) [1] [2] [4] |
This compound exerts its effects by inhibiting two major signaling pathways. The diagram below illustrates its core mechanisms and downstream effects.
As an AMPK inhibitor, this compound binds to the ATP-binding site of the kinase domain, effectively blocking AMPK's ability to phosphorylate downstream substrates [5]. This inhibition can reverse the anti-proliferative and metabolic effects of AMPK activators like metformin and AICAR [1] [4].
Concurrently, as a BMP pathway inhibitor, this compound blocks the kinase activity of BMP type I receptors (ALK2, ALK3, ALK6). This prevents the phosphorylation of SMAD transcription factors (SMAD1/5/8), leading to the inhibition of BMP-mediated gene transcription, including genes involved in osteogenic differentiation and iron metabolism like hepcidin [3] [4].
This compound is widely used in cell-based research to probe the roles of AMPK and BMP signaling. The table below outlines common experimental scenarios and protocols based on cited literature.
| Research Context | Reported Concentration | Incubation Time | Key Observations / Outcomes |
|---|---|---|---|
| Graves' Orbitopathy (in vitro) [6] | 10 µM | Pre-treatment before stimulation | Suppressed pro-inflammatory & pro-fibrotic responses; inhibited adipogenesis. |
| Glioma Cell Viability (in vitro) [7] | Varies (e.g., 24-72h treatments) | 24 - 72 hours | Inhibited proliferation; induced cell death & G2/M cell cycle block (AMPK-independent). |
| Ovarian Follicle Activation (in vitro) [8] | 10 µM | During culture (e.g., 2 weeks) | Promoted activation of dormant primordial follicles; upregulated Wnt/Foxo genes. |
| BMP Signaling (in vitro) [4] | 4 - 10 µM | 30 min pre-treatment | Inhibited BMP-induced SMAD phosphorylation & hepcidin mRNA expression. |
| Mouse Model (in vivo) [4] | 10 mg/kg | Intravenous (i.v.) injection | Reduced hepatic hepcidin mRNA and increased serum iron levels. |
A typical in vitro protocol for cell culture involves:
Dorsomorphin (also known as Compound C) specifically targets the BMP signaling pathway by inhibiting key receptor kinases.
The diagram below illustrates how this compound inhibits this canonical BMP signaling cascade.
Inhibition of BMP signaling by this compound. It blocks ALK2/3/6 receptors, preventing SMAD1/5/8 phosphorylation and target gene expression.
The following table summarizes the primary cellular effects and efficacies of this compound in key experimental models.
| Experimental Model/System | Key Effect of this compound | Reported Efficacy/Concentration | Significance / Implication |
|---|---|---|---|
| Mouse Embryonic Stem Cells (mESCs) [3] | Induces cardiomyocyte differentiation; increases yield of spontaneously beating cardiomyocytes. | 20-30 fold increase in cardiomyocytes; 2 µM concentration. | Demonstrates utility in directing stem cell fate toward specific lineages. |
| Zebrafish Embryos [2] | Perturbs dorsoventral axis formation, inducing a dorsalized phenotype. | Treatment with ≥5 µM at ≤8 hours post-fertilization. | Established its role as a selective BMP pathway inhibitor in a living vertebrate. |
| Iron Metabolism (in vitro & in vivo) [1] [2] | Inhibits BMP-induced expression of hepcidin in liver; increases serum iron levels. | Blocked SMAD1/5/8 phosphorylation; normalized hepcidin expression. | Revealed an essential physiological role for hepatic BMP signaling in systemic iron homeostasis. |
| Primordial Follicle Activation [4] | Promotes activation of dormant ovarian follicles. | Effective at 10 µM in murine and human ovarian tissue cultures. | Suggests a role for BMP/AMPK pathways in reproductive biology and potential fertility applications. |
To help you apply this tool in your research, here are detailed methodologies from key studies.
This protocol uses the mouse ES cell line CGR8, stably transfected with a fluorescent reporter under the control of the cardiac-specific α-myosin heavy chain (α-MHC) promoter.
This protocol demonstrates the use of this compound to probe BMP signaling in a human primary cell system.
When using this compound, it is critical to be aware of its off-target effects and the availability of more specific analogs.
For quick reference, the core pharmacological and application data for this compound are summarized below.
| Property | Description |
|---|---|
| Primary Known Mechanism | Selective inhibitor of BMP type I receptors (ALK2, ALK3, ALK6) [1] [2]. |
| Key Downstream Effect | Inhibition of BMP-mediated SMAD1/5/8 phosphorylation and target gene transcription [3] [2]. |
| Well-Established Uses | • Directing stem cell differentiation (e.g., to cardiomyocytes) [3]. • Studying embryonic patterning (e.g., in zebrafish) [2]. • Investigating iron homeostasis (via hepcidin regulation) [1] [2]. • As an AMPK inhibitor in metabolic studies [4]. | | Critical Consideration | Exhibits significant off-target effects (notably AMPK inhibition); results should be interpreted with caution and validated with more specific tools like DMH-1 [7]. |
Dorsomorphin specifically inhibits BMP signaling by targeting the ATP-binding site of specific BMP type I receptors.
The following diagram illustrates the BMP signaling pathway and the points where this compound exerts its inhibitory effect.
While celebrated as the first selective BMP inhibitor, this compound has known "off-target" effects that researchers must consider when designing experiments.
| Inhibitor | Primary BMP Target(s) | Key Off-Target Effects | Research Implications |
|---|---|---|---|
| This compound | ALK2, ALK3, ALK6 [1] | AMPK [1], VEGF Receptor-2 (KDR/Flk1) [4] [2] | Observed vascular defects in zebrafish; use requires careful controls [4]. |
| DMH1 (Analog) | BMP Type I Receptors [4] [5] | No significant inhibition of VEGF signaling [4] [5] | Preferred for studies requiring high specificity to BMP, especially in angiogenesis research [4] [5]. |
| LDN-193189 (Analog) | BMP Type I Receptors (more potent) [4] [2] | Improved specificity, but still shows some off-target effects at higher concentrations [4] | Used for more potent BMP inhibition, but caution is still advised [4]. |
The foundational evidence for this compound's mechanism comes from well-established in vivo and in vitro models.
The compound was discovered in a zebrafish screen for dorsalizing agents [1]. The experimental workflow is:
pax2a, krox20) and reduced expression of ventral markers (e.g., eve1) [1].These assays are used to quantitatively confirm the inhibition of the BMP pathway in mammalian cells.
Id1) and osteogenic markers (e.g., osterix, alkaline phosphatase) after prolonged BMP stimulation in the presence of the inhibitor [1] [5].This compound has been instrumental in elucidating BMP biology and exploring new treatments.
The table below summarizes the essential quantitative data for Dorsomorphin.
| Property | Value / Description |
|---|---|
| Ki for AMPK | 109 nM [1] [2] |
| Molecular Weight | 399.49 g/mol [1] [3] [2] |
| Molecular Formula | C₂₄H₂₅N₅O [1] [3] [2] |
| CAS Number | 866405-64-3 [1] [3] [2] |
| Purity | Typically >98% to 99.99% [1] [3] [2] |
| Primary Targets | AMPK; BMP type I receptors (ALK2, ALK3, ALK6) [1] [2] |
| Solubility | Soluble in DMSO (commonly 4-5 mg/mL, may require warming and sonication) [1] [4] |
| IC50 in Cell Viability Assays | Varies by cell line (e.g., ~10-11 µM in HeLa and HCT116 cells) [3] |
Here are detailed methodologies for key experiments involving this compound, as cited in the literature.
This protocol describes how to measure the direct inhibition of AMPK activity in a cell-free system [2].
This method assesses this compound's effect on BMP-mediated osteoblast differentiation [2].
This protocol demonstrates the in vivo effect of this compound on BMP signaling in iron metabolism [2].
This compound has a dual mechanism of action, primarily inhibiting both the AMPK and BMP signaling pathways.
This compound dually inhibits AMPK and BMP signaling pathways. AMPK inhibition affects metabolism and autophagy, while BMP receptor inhibition impacts gene expression and cell differentiation. [1] [2]
A 2024 open-access study in Communications Biology provided a detailed experimental workflow and findings on using this compound to activate dormant ovarian follicles, highlighting its effects on downstream signaling [5].
Experimental workflow for follicle activation shows this compound promotes primordial follicle activation via AMPK inhibition, upregulating Wnt/Foxo genes and reducing β-catenin phosphorylation, yielding high-quality oocytes. [5]
The SAR study focused on modifying the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine core of dorsomorphin. Key modifications were made at the R1 (C-3 position) and R2 (4-phenyl group on C-6) sites [1]. The table below summarizes the biological effects of this compound and its key analogs from the in vivo zebrafish embryo model.
| Compound | R1 | R2 | Dorsalization (EC100, μM) | ISV Disruption (EC50, μM) | Toxicity (EC100, μM) |
|---|---|---|---|---|---|
| This compound (DM) | - | - | 2.5 | 5 | 20 |
| LDN-193189 | - | - | 3 | 20 | 20 |
| DMH1 | - | - | 0.2 | No (>50) | No (>50) |
| DMH2 | - | - | 0.1 | No (>50) | 25 |
| DMH3 | - | - | 1 | No (>50) | No (>50) |
| DMH4 | - | - | No (>50) | 1 | No (>50) |
| SU5416 | - | - | No | 2 | 5 |
Table: In vivo activity and selectivity profiles of this compound and its analogs. Dorsalization indicates anti-BMP activity; Intersomitic Vessel (ISV) disruption indicates anti-angiogenic/VEGF inhibitory activity; Toxicity indicates non-specific cell death or developmental defects. Data adapted from [1].
Key findings from the SAR include:
The in vivo SAR study was conducted using zebrafish embryos, which served as a vertebrate platform to simultaneously assess a compound's bioactivity, selectivity, and bioavailability [1].
In Vivo Zebrafish Embryo Screening:
In Vitro Cell-Based Validation:
The following diagrams illustrate the key pathways and experimental concepts discussed.
Diagram: this compound non-selectively inhibits BMP, VEGF, and AMPK pathways, causing multiple effects. Selective analogs like DMH1 and DMH4 target individual pathways.
Diagram: The in vivo SAR workflow in zebrafish embryos screens for selective BMP inhibitors based on specific phenotypic outputs.
This compound (also known as Compound C) is a small molecule inhibitor that has become an essential tool in stem cell research and differentiation protocols. This cell-permeable compound selectively targets bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6, thereby inhibiting BMP-mediated signaling through the SMAD1/5/8 pathway [1]. Additionally, this compound exhibits inhibitory activity against AMP-activated protein kinase (AMPK), adding complexity to its mechanistic profile [2] [1]. The compound's ability to precisely modulate key developmental pathways has made it invaluable for directing stem cell fate toward specific lineages, particularly in neural and cardiac differentiation protocols.
The discovery of this compound's BMP inhibitory activity has enabled significant advances in stem cell biology, particularly through its use in dual SMAD inhibition protocols. When combined with TGF-β pathway inhibitors, this compound promotes efficient and synchronized differentiation of pluripotent stem cells toward neural lineages by simultaneously blocking two major signaling pathways that maintain pluripotency or promote alternative differentiation paths [3]. The reliability, cost-effectiveness, and technical simplicity of using small molecule inhibitors like this compound have revolutionized stem cell differentiation approaches, enabling more reproducible generation of clinically relevant cell types for regenerative medicine and disease modeling.
Table 1: Biochemical Properties of this compound
| Property | Specification |
|---|---|
| Molecular Target | BMP type I receptors (ALK2, ALK3, ALK6); AMPK |
| Primary Mechanism | Inhibition of BMP signaling via SMAD1/5/8 pathway |
| Solubility | DMSO (≥10 mg/mL) |
| Storage Conditions | -20°C, protected from light and moisture |
| Purity | ≥95% by HPLC for research applications |
This compound exerts its effects through competitive inhibition at the ATP-binding site of BMP type I receptors, preventing receptor activation and subsequent phosphorylation of downstream SMAD effectors [3]. The inhibition of BMP signaling creates a permissive environment for neural differentiation while suppressing mesodermal and endodermal fate induction. The simultaneous inhibition of AMPK adds a metabolic dimension to its activity, as AMPK serves as a master regulator of cellular energy homeostasis and catabolic metabolism [2]. This dual targeting profile requires researchers to carefully consider experimental design and interpret results within the context of both pathways.
The following diagram illustrates the BMP signaling pathway and the mechanism of this compound inhibition:
Diagram 1: BMP signaling pathway and this compound inhibition mechanism. This compound competitively inhibits BMP type I receptors, preventing downstream SMAD phosphorylation and nuclear translocation of transcription complexes.
The canonical BMP signaling pathway begins with ligand binding to type II receptors, which subsequently recruit and phosphorylate type I receptors. These activated type I receptors then phosphorylate SMAD1/5/8 proteins, enabling their association with SMAD4 and translocation to the nucleus where they regulate target gene expression [3] [4]. This compound specifically interrupts this cascade at the type I receptor level, effectively blocking the transcriptional activation of BMP-responsive genes that maintain pluripotency or promote alternative lineage differentiation.
The most prominent application of this compound in stem cell research is in neural differentiation protocols using the dual SMAD inhibition approach. By simultaneously inhibiting both BMP (using this compound) and TGF-β/Activin/Nodal (using SB431542) signaling pathways, researchers can efficiently direct human pluripotent stem cells (hPSCs) toward a neuroectodermal fate with high efficiency and purity [3]. This strategy builds on developmental principles where suppression of these pathways allows default differentiation toward neural lineages.
In practice, dual SMAD inhibition typically begins when hPSCs reach approximately 70-80% confluence, using combination treatment with this compound (0.5-2 μM) and SB431542 (5-10 μM) in defined medium for 10-14 days [3]. This approach generates neural progenitor cells (NPCs) with purities exceeding 80%, which can subsequently be patterned into specific neuronal subtypes through the addition of regionalizing factors. The protocol's robustness has been validated in multiple hPSC lines and has supported groundbreaking work in disease modeling and cell therapy development, including recent clinical trials for Parkinson's disease [3].
This compound has also proven valuable in cardiac differentiation protocols, particularly for generating chamber-specific cardiomyocytes. During early mesoderm patterning, BMP signaling influences the fate of cardiac progenitors toward first heart field (FHF, primarily giving rise to left ventricular cardiomyocytes) versus second heart field (SHF, giving rise to right ventricular cardiomyocytes) lineages [5]. Inhibition of endogenous BMP signaling during mesoderm induction using this compound or other BMP antagonists reduces expression of FHF markers and increases expression of SHF markers, ultimately yielding RV-like cardiomyocytes [5].
These chamber-specific cardiomyocytes exhibit phenotypic differences in spontaneous contraction rate, Ca2+ transients, and cell size compared to LV-like cardiomyocytes, making them particularly valuable for disease modeling of right ventricular pathologies such as Brugada syndrome, arrhythmogenic right ventricular cardiomyopathy, and right heart failure secondary to pulmonary arterial hypertension [5]. The ability to generate distinct cardiac subtypes enhances the precision of in vitro models for both basic research and drug screening applications.
A recently developed protocol employs this compound in the chondrogenic differentiation of human induced pluripotent stem cells (iPSCs) through a mesenchymal intermediate stage [6]. In this approach, this compound is applied at day 1 of differentiation in combination with FGF10 and Wnt3a to direct iPSCs toward mesenchymal-like chondroprogenitors (iCHOp). The resulting cells demonstrate approximately 83% similarity to autologous chondrocyte implantation (ACI) chondrocytes at the transcriptomic level and produce characteristic extracellular matrix components including proteoglycans, collagen, and versican [6].
This protocol represents a significant advance in cartilage regeneration research, offering a potentially scalable and cost-effective alternative to ACI for treating chondral and osteochondral lesions. The reproducibility of this method has been demonstrated across multiple iPSC lines in both serum-containing and defined serum-free media, enhancing its potential for clinical translation [6].
Table 2: Neural Differentiation Protocol Using Dual SMAD Inhibition
| Step | Duration | Key Components | Purpose |
|---|---|---|---|
| hPSC Culture | 3-4 days | mTeSR1 or equivalent | Expand pluripotent cells |
| Dual SMAD Inhibition | 10-14 days | This compound (0.5-2 μM), SB431542 (5-10 μM) in neural induction medium | Neural commitment |
| Neural Progenitor Expansion | 5-7 days | bFGF (10-20 ng/mL) in N2B27 medium | Expand neural progenitor population |
| Neuronal Differentiation | 14-28 days | BDNF, GDNF, cAMP, ascorbic acid in N2B27 medium | Terminal neuronal differentiation |
Materials Required:
Procedure:
Quality Control Measures:
Materials Required:
Procedure:
Characterization:
Materials Required:
Procedure:
Analysis:
The effective concentration of this compound varies significantly depending on the specific application, cell type, and desired outcome. For most stem cell differentiation protocols, working concentrations range from 0.5-5 μM, with precise optimization required for each experimental system [6] [3]. Timing of application is equally critical, as BMP signaling exerts distinct effects at different stages of development and differentiation. In neural differentiation, early and sustained inhibition is typically necessary, while in cardiac patterning, more transient inhibition during specific windows of mesoderm patterning produces the desired effect.
Dose-response experiments should be conducted for each new cell line or protocol, assessing both the efficiency of differentiation and potential toxicity. It is recommended to test a concentration range from 0.1-10 μM with 2-3 fold increments, evaluating both morphological changes and marker expression at multiple time points. Careful attention should be paid to potential off-target effects at higher concentrations, particularly those related to AMPK inhibition which may alter cellular metabolism and survival [2].
Different stem cell lines exhibit considerable variability in their response to differentiation cues, including sensitivity to this compound. This variability stems from genetic background, epigenetic memory (in the case of iPSCs), and culture history. The reproducibility of this compound-based protocols has been demonstrated across multiple cell lines when appropriate adaptations are made [6] [3]. For example, when applying neural differentiation protocols to new iPSC lines, preliminary experiments should determine the optimal seeding density, which significantly influences differentiation efficiency.
Protocols may require empirical optimization of multiple parameters including cell confluence at induction, precise timing of inhibitor application, and concentration of supporting factors. Maintaining detailed records of morphological changes and benchmarking against established standards enables systematic optimization. Collaboration with groups that have established experience with specific protocols can significantly reduce optimization time.
Table 3: Troubleshooting Guide for this compound Applications
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Differentiation Efficiency | Suboptimal concentration; Improper timing; Cell line variability | Perform dose-response optimization; Verify application timing; Test multiple cell lines |
| High Cell Death | Toxicity from excessive concentration; Solvent toxicity; Inadequate cell quality | Titrate concentration downward; Ensure DMSO <0.1%; Verify healthy starting culture |
| Incomplete Pathway Inhibition | Insufficient concentration; Degraded compound; Inadequate exposure time | Freshly prepare stock solutions; Verify activity with phospho-SMAD1/5/8 staining; Extend treatment duration |
| Inconsistent Results Between Experiments | Stock solution degradation; Variable cell seeding density; Serum batch variability | Aliquot and freeze single-use stocks; Standardize seeding protocols; Use consistent serum/serum-free media |
Additional Recommendations:
This compound has established itself as a fundamental tool in the stem cell researcher's arsenal, enabling robust and reproducible differentiation of pluripotent stem cells into neural, cardiac, and mesenchymal lineages. The continued refinement of differentiation protocols using this compound and other small molecule inhibitors represents a significant advance in regenerative medicine, disease modeling, and drug discovery. As these protocols become more efficient and specific, they pave the way for clinical applications including cell replacement therapies and personalized medicine approaches.
Future developments will likely focus on further improving the specificity and selectivity of BMP pathway inhibition, potentially through next-generation inhibitors with reduced AMPK activity or greater specificity for particular BMP receptor subtypes. Additionally, the integration of this compound-based differentiation protocols with emerging technologies such as 3D bioprinting, organ-on-a-chip systems, and gene editing will expand their applications in both basic research and clinical translation. As our understanding of developmental biology deepens, so too will our ability to precisely control stem cell fate using pharmacological tools like this compound.
The directed differentiation of human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into functional cardiomyocytes represents a powerful platform for disease modeling, drug screening, and potential regenerative therapies. Achieving high efficiency in this process requires careful manipulation of key developmental signaling pathways. Bone morphogenetic protein (BMP) signaling has emerged as a critical pathway that must be precisely regulated during the initial stages of differentiation to promote cardiac mesoderm specification and subsequent cardiomyogenesis.
Dorsomorphin, a selective small-molecule inhibitor of BMP type I receptors, has demonstrated significant utility in promoting robust cardiomyocyte differentiation when applied during specific temporal windows. These application notes provide detailed protocols and experimental data to guide researchers in implementing this compound-based cardiomyocyte differentiation strategies.
During embryonic development, cardiomyocytes arise from distinct populations of cardiac progenitor cells. The first heart field (FHF) gives rise primarily to left ventricular (LV) cardiomyocytes and atria, while the anterior second heart field (SHF) contributes predominantly to right ventricular (RV) cardiomyocytes [1]. BMP signaling plays a crucial role in patterning these early cardiac progenitor populations. Inhibition of endogenous BMP signaling during mesoderm induction has been shown to reduce expression of FHF markers while increasing expression of SHF markers, ultimately promoting the differentiation of RV-like cardiomyocytes [1].
This compound (6-[4-(2-Piperidin-1-yl-ethoxy)phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine) selectively inhibits BMP type I receptors (ALK2, ALK3, and ALK6), thereby blocking BMP-mediated SMAD1/5/8 phosphorylation and downstream signaling [2] [3]. This targeted inhibition of the BMP pathway during early differentiation stages promotes commitment to the cardiac lineage at the expense of other mesodermal lineages, including endothelial, smooth muscle, and hematopoietic cells [2].
Several critical parameters must be optimized to achieve efficient cardiomyocyte differentiation using this compound:
Materials Required:
Procedure:
Culture and Preparation of hPSCs:
Differentiation Initiation (Day 0):
This compound Treatment (Critical Window: Day 0-1):
Wnt Inhibition (Day 1-3):
Cardiomyocyte Maturation (Day 3-15+):
The following diagram illustrates the key stages and pathway modulation in this differentiation workflow:
Recent advances enable generation of chamber-specific cardiomyocytes through BMP modulation:
For Right Ventricular (RV)-Like Cardiomyocytes:
For Left Ventricular (LV)-Like Cardiomyocytes:
The following table summarizes quantitative data from this compound-based cardiomyocyte differentiation studies:
Table 1: Quantitative Assessment of this compound in Cardiomyocyte Differentiation
| Parameter | Control (No this compound) | This compound Treatment | Experimental Context |
|---|---|---|---|
| Cardiomyocyte Yield | 1-2% beating EBs [2] | 89.7-94.4% beating EBs [2] | Mouse ES cells, 96-well format |
| Fold Increase | Reference (1x) | 20-30x increase [2] | Mouse ES cells |
| Treatment Duration | N/A | 24 hours (day 0-1) sufficient for robust induction [2] | Optimization study |
| Gene Expression (Nkx2.5) | Reference (1x) | 11.4x increase [2] | Mouse ES cells, day 10 |
| Gene Expression (Myh6) | Reference (1x) | 125x increase [2] | Mouse ES cells, day 10 |
| Chamber Specificity | FHF-dominated (LV-like) [1] | SHF-enriched (RV-like) [1] | hPSC differentiation |
hPSC-derived cardiomyocytes generated using this compound supplementation exhibit characteristic features of functional cardiomyocytes:
The diagram below illustrates the signaling pathway modulation involved in cardiac fate specification:
Table 2: Troubleshooting Guide for this compound-Based Cardiac Differentiation
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Differentiation Efficiency | Suboptimal this compound concentration | Perform dose-response testing (0.5-5 µM) |
| Incorrect treatment timing | Ensure treatment begins at differentiation initiation (Day 0) | |
| Cell line-specific variability | Optimize protocol for individual hPSC lines [4] | |
| Poor Cell Survival | Cytotoxicity from small molecules | Optimize concentration; ensure proper medium conditioning |
| Improper cell density at initiation | Start differentiation at 70-80% confluence | |
| Inconsistent Results | Batch-to-batch reagent variability | Quality control for all reagents; use fresh aliquots |
| Spontaneous differentiation in starting population | Maintain high-quality undifferentiated hPSC cultures | |
| Limited Chamber-Specific Patterning | Incomplete BMP pathway inhibition | Validate BMP inhibition efficiency; consider alternative BMP antagonists |
| Insufficient pathway modulation | Combine with other small molecules for enhanced patterning |
Cell Line Variability: Different hPSC lines may require optimization of both this compound concentration and treatment duration for optimal results [4]
Complementary Pathway Modulation: The efficiency of cardiac differentiation can be significantly enhanced by combining this compound with temporal modulation of Wnt signaling (e.g., GSK3β inhibition followed by Wnt inhibition) [1] [5]
Characterization of Results: Implement robust characterization methods including:
The ability to generate chamber-specific cardiomyocytes using this compound-based protocols has significant implications for cardiovascular research:
Disease Modeling: RV-specific cardiomyocytes enable modeling of right ventricular pathologies such as arrhythmogenic right ventricular cardiomyopathy, Brugada syndrome, and right heart failure secondary to pulmonary arterial hypertension [1]
Drug Screening and Safety Pharmacology: Chamber-specific cardiomyocyte populations allow for more accurate assessment of compound effects on distinct cardiac chambers, potentially identifying chamber-specific cardiotoxicities
Regenerative Medicine: Generation of defined cardiomyocyte subtypes improves the precision of cell-based therapies for myocardial repair
This compound represents a valuable tool for efficient cardiomyocyte differentiation from hPSCs when applied during the critical early stages of the differentiation process. Through inhibition of BMP signaling, this compound not only enhances overall cardiomyocyte yield but also enables the generation of chamber-specific cardiomyocyte populations, particularly RV-like cardiomyocytes. The protocols outlined in these application notes provide researchers with a foundation for implementing and optimizing this compound-based cardiac differentiation strategies for various research and preclinical applications.
This compound (also known as Compound C) is a small molecule inhibitor that selectively targets bone morphogenetic protein (BMP) signaling pathways, playing a pivotal role in neural differentiation protocols for pluripotent stem cells. Originally identified as an AMPK inhibitor, this compound's primary application in stem cell biology revolves around its potent inhibition of BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking downstream SMAD1/5/8 phosphorylation and nuclear translocation. The strategic inhibition of BMP signaling is fundamental to neural induction as BMP pathways naturally promote epidermal and mesenchymal fates while actively suppressing neural specification during early embryonic development. The discovery that this compound could effectively replace endogenous BMP antagonists like Noggin in cell culture systems represented a significant advancement in neural differentiation technology, enabling more defined, reproducible, and cost-effective protocols.
The development of this compound-based neural differentiation protocols emerged from our growing understanding of default neural induction in embryonic development. In the absence of BMP and TGF-β/Activin/Nodal signaling, pluripotent stem cells naturally adopt a neuroectodermal fate, making simultaneous inhibition of these pathways an efficient strategy for neural conversion. This compound is frequently employed in combination with TGF-β/Activin/Nodal inhibitors such as SB431542 in an approach known as "dual SMAD inhibition" – now considered a gold standard for efficient neural differentiation from human pluripotent stem cells. This combination strategy has demonstrated remarkable efficiency across diverse pluripotent stem cell types, including embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), and surprisingly, even in certain adult stem cell populations like human adipose-derived stem cells (hADSCs), enabling robust generation of neuronal progenitors and mature neurons for both basic research and therapeutic applications.
This compound functions as a potent and selective inhibitor of BMP signaling through competitive ATP-binding site inhibition of BMP type I receptors. Specifically, it targets ALK2, ALK3, and ALK6 receptors, thereby preventing the phosphorylation and activation of downstream SMAD1/5/8 transcription factors. In the absence of this compound, activated BMP receptors phosphorylate SMAD1/5/8, which then form complexes with SMAD4 and translocate to the nucleus to regulate transcription of genes that maintain pluripotency or promote alternative lineage differentiation. By blocking this signaling cascade, this compound alleviates the repression of neural fate, allowing cells to default to neuroectodermal differentiation. The specificity of this compound for BMP receptors is particularly valuable compared to broader inhibitors, as it enables precise control over this specific differentiation pathway without unnecessary off-target effects on related signaling cascades.
The strategic combination of this compound with TGF-β/Activin/Nodal inhibitors creates a powerful synergistic effect that dramatically enhances neural induction efficiency. While this compound inhibits BMP signaling, complementary inhibitors such as SB431542 simultaneously block TGF-β/Activin/Nodal pathways by targeting ALK4, ALK5, and ALK7 receptors, preventing SMAD2/3 phosphorylation and activation. This dual inhibition approach effectively eliminates the two major signaling pathways that maintain pluripotency and promote non-neural fates, creating an environment conducive to neural specification. The resulting signaling vacuum directs stem cells toward a default neural differentiation pathway, mimicking the natural process of neural induction during embryonic development where the absence of these morphogens in the anterior epiblast leads to neural tube formation.
The following diagram illustrates the key molecular targets and signaling pathways involved in this compound-mediated neural differentiation:
This diagram illustrates how dual SMAD inhibition creates a permissive environment for neural differentiation. The presence of this compound and SB431542 simultaneously blocks both major signaling pathways that would otherwise maintain pluripotency and suppress neural fate. With BMP and TGF-β signaling inhibited, the repression of neural genes is lifted, allowing the cell to proceed along the default neural differentiation pathway. This mechanistic understanding explains why the combination of these inhibitors produces such efficient and reproducible neural induction across multiple stem cell types.
This compound-based neural differentiation protocols have demonstrated remarkable versatility and efficacy across a broad spectrum of stem cell types, enabling the generation of numerous region-specific neuronal subtypes. The following table summarizes the key applications and neuronal subtypes generated using this compound-containing protocols:
Table 1: this compound Applications Across Stem Cell Types and Neuronal Subtypes
| Stem Cell Type | Neuronal Subtypes Generated | Protocol Efficiency | Key Markers Expressed | References |
|---|---|---|---|---|
| Human iPSCs | Cortical Neurons | ~80% PAX6+ NPCs | PAX6, SOX1, FOXG1, NESTIN | [1] |
| Human ESCs | Midbrain Dopaminergic Neurons | High efficiency | Tyrosine Hydroxylase, LMX1A, FoxA2 | [2] [3] |
| Mouse ESCs | Dorsal Telencephalic NPCs | Highly efficient | PAX6, SOX1, NESTIN | [4] |
| Human Adipose-derived Stem Cells | Immature Neurons | Demonstrated conversion | NF200, GAP43, Sox1, Pax6 | [5] |
| Cord Blood iPSCs | Functional Dopaminergic Neurons | Confirmed functionality | Tyrosine Hydroxylase, DAT, Engrailed 1 | [2] |
The application of this compound extends beyond conventional pluripotent stem cells to include adult stem cell populations, highlighting its remarkable capacity to induce neural programming even in non-pluripotent cells. Research has demonstrated that human adipose-derived stem cells (hADSCs) treated with a combination of this compound and SB431542 undergo neural differentiation as evidenced by morphological changes including neurite extension and expression of neural markers such as neuron-specific enolase, Sox1, Pax6, and NF200. This unexpected finding significantly expands the potential applications of this compound beyond traditional pluripotent stem cell systems and may offer alternative cell sources for neural regeneration approaches.
The default regional identity of this compound-induced neural progenitor cells is anterior forebrain, primarily giving rise to cortical phenotypes when no additional patterning factors are introduced. However, the true power of this compound-based protocols lies in their compatibility with additional patterning factors that direct regional specification along the anterior-posterior and dorsal-ventral axes. By combining this compound with specific morphogens and small molecules, researchers can generate a remarkable diversity of neuronal subtypes. For example, the addition of caudalizing factors such as retinoic acid or Wnt agonists after initial neural induction can shift the identity toward hindbrain or spinal cord fates, while ventralizing agents like sonic hedgehog pathway agonists can promote ventral telencephalic or midbrain identities. This flexibility makes this compound-containing protocols an excellent foundational platform for generating specific neuronal populations tailored to particular disease modeling or regenerative medicine applications.
The functional maturity of this compound-derived neurons has been rigorously validated through both molecular and electrophysiological assessments. Studies have confirmed that these neurons not only express appropriate regional and neurotransmitter markers but also develop functional properties including voltage-gated ion channels, action potential generation, and synaptic activity. For instance, midbrain dopaminergic neurons derived using this compound-containing protocols have demonstrated potassium-evoked dopamine release, while cortical neurons have shown spontaneous postsynaptic currents and network activity. This confirmation of functional maturation is essential for applications in disease modeling, drug screening, and potential cell replacement therapies, as it suggests that the in vitro-derived neurons can recapitulate at least some aspects of their in vivo counterparts.
The following comprehensive protocol outlines an efficient method for generating cortical neural stem cells from human induced pluripotent stem cells (iPSCs) using a this compound-based approach. This 14-day protocol yields highly pure populations of neural stem cells suitable for downstream applications including disease modeling, further differentiation into mature neurons, and drug screening. The procedure is divided into two main phases: Neural Induction (Days 0-10) and Neural Maintenance (Days 10-14), with the option for cryopreservation at Day 14 for long-term storage and future use.
Materials Required:
Procedure:
Quality Control Measures:
A more advanced application of this compound involves its use in 3D brain organoid differentiation, where a temporal gradient approach can significantly improve organoid morphology and cortical specification. This method, adapted from recent literature, generates brain organoids composed of a single, expanded neuroepithelium (ENOs) rather than multiple independent rosettes, resulting in enhanced tissue architecture that more closely resembles in vivo development.
Materials Required:
Procedure:
Critical Optimization Parameters:
Different research applications require protocol modifications to optimize for specific neuronal subtypes or experimental constraints. The following table compares key this compound-based neural differentiation protocols and their applications:
Table 2: Comparison of this compound-Based Neural Differentiation Protocols
| Protocol Type | Key Components | Duration | Efficiency | Primary Output | Best For |
|---|---|---|---|---|---|
| Standard 2D Cortical | SB431542 + LDN193189 + XAV939 | 14 days | >80% PAX6+ NPCs | Cortical Neural Stem Cells | High-throughput applications |
| Dual SMAD Inhibition | This compound + SB431542 | 8-12 days | ~80% Neural Conversion | Anterior Neural Progenitors | General neural differentiation |
| 3D Organoid with Gradient | Temporal TGF-β gradient + this compound | 25+ days | Single neuroepithelium | Expanded Neuroepithelium Organoids (ENOs) | Developmental studies |
| Midbrain Dopaminergic | This compound + SB431542 + SHH agonists | 30-40 days | Functional dopamine neurons | Tyrosine Hydroxylase+ Neurons | Parkinson's disease models |
| Adipose Stem Cell Neural | This compound + SB431542 | 14 days | Demonstrated conversion | Immature Neurons | Alternative cell source studies |
For specific neuronal subtypes, additional patterning factors are incorporated following the initial this compound-mediated neural induction. For example, generating midbrain dopaminergic neurons requires the addition of sonic hedgehog (SHH) agonists like purmorphamine and FGF8 during specific time windows, typically between days 4-10 of differentiation. Similarly, motor neuron differentiation involves retinoic acid and SHH patterning to specify spinal cord identity. The timing and concentration of these patterning factors must be carefully optimized for each cell line and application, with regular quality control assessment using subtype-specific markers to confirm regional identity.
Rigorous quality control measures are essential for validating the efficiency and reproducibility of this compound-based neural differentiation protocols. Multiple studies have quantitatively assessed differentiation outcomes using a combination of molecular, cellular, and functional readouts. The high efficiency of dual SMAD inhibition protocols containing this compound has been consistently demonstrated across multiple independent studies and stem cell lines, though some variability exists based on specific protocol details and cell lines used.
Table 3: Efficiency Metrics for this compound-Based Neural Differentiation
| Assessment Method | Typical Results | Timing | Significance | References |
|---|---|---|---|---|
| PAX6+ Neural Progenitors | 70-90% of total cells | Day 10-14 | Measures neural conversion efficiency | [4] [1] |
| SOX1 Expression | >80% of cells | Day 10-14 | Confirms neuroectodermal commitment | [5] [4] |
| Neural Rosette Formation | Visible structures | Day 10-14 | Indicates proper apical-basal polarity | [4] [1] |
| Pluripotency Marker Loss | <1% OCT4+ cells | Day 10-14 | Confirms lineage commitment | [1] |
| Cortical Neuron Markers | FOXG1+ in >80% of cells | Day 25+ | Verifies regional identity | [1] |
| Functional Maturation | Action potentials, synaptic activity | Day 30+ | Confirms neuronal functionality | [2] |
The consistently high efficiency of this compound-based protocols across multiple cell lines and research groups highlights the robustness of this approach. However, it's important to note that some variability in differentiation outcomes can occur due to factors such as cell line-specific differences, passage number, and technical handling variations. Recent studies have systematically analyzed sources of variability in neural differentiation protocols and found that non-genetic factors including "induction set" (specific differentiation attempt) and operator technique account for a larger proportion of variability than genetic differences between cell lines. This underscores the importance of standardized procedures and appropriate controls when implementing these protocols, particularly for comparative studies across multiple cell lines.
Beyond molecular marker expression, the functional properties of this compound-derived neurons provide the most compelling evidence for their utility in research and potential therapeutic applications. Comprehensive electrophysiological characterization has demonstrated that these neurons develop appropriate ion channel expression and functional properties over time. Whole-cell patch-clamp recordings of neurons derived using this compound-containing protocols have confirmed the presence of voltage-gated sodium and potassium channels, the ability to generate action potentials, and the development of spontaneous synaptic activity, indicating functional synapse formation.
Calcium imaging studies have further validated the functional maturation of these neuronal networks, showing coordinated calcium transients in response to various neurotransmitters including GABA, glutamate, and acetylcholine. Importantly, midbrain dopaminergic neurons derived using this compound protocols have demonstrated potassium-evoked dopamine release, confirming their specific neurotransmitter phenotype. These functional assessments typically become apparent after 4-6 weeks of differentiation and continue to mature with extended culture time. The presence of these functional properties is essential for disease modeling applications, particularly for neurological disorders where neuronal excitability and synaptic function are compromised.
Even with highly efficient protocols like this compound-based neural differentiation, researchers may encounter specific challenges that require troubleshooting and optimization. The following table outlines common issues, their potential causes, and recommended solutions:
Table 4: Troubleshooting Guide for this compound Neural Differentiation
| Problem | Potential Causes | Recommended Solutions | Preventive Measures |
|---|---|---|---|
| Poor Neural Conversion | Inadequate inhibitor concentration, Cell density too high/low | Titrate this compound (0.5-2µM) and SB431542 (5-20µM), Optimize seeding density | Validate small molecule activity, Use early passage cells |
| High Cell Death | ROCK inhibitor omission, Excessive dissociation | Include Y-27632 (10µM) for 24h after passaging, Gentle dissociation protocols | Optimize passaging methods, Monitor cell health daily |
| Heterogeneous Populations | Incomplete inhibition, Spontaneous differentiation | Fresh inhibitor preparation, Consistent medium changes | Use defined matrices, Standardize timing |
| Inconsistent Regional Patterning | Variable morphogen activity, Incorrect timing | Quality control for patterning factors, Strict adherence to timing | Batch-test patterning factors, Use precise scheduling |
| Low Organoid Reproducibility | EB size variability, Aggregation issues | Use size-controlled aggregation methods, Standardize cell numbers | Implement microfabricated culture vessels, Control aggregation parameters |
Several strategic approaches can enhance the reproducibility and efficiency of this compound-based neural differentiation protocols. First, cell line adaptation may be necessary when working with iPSC lines that demonstrate resistance to neural conversion. This can involve optimizing the timing of neural induction, adjusting small molecule concentrations, or incorporating additional pathway modulators. Second, genomic stability monitoring of pluripotent stem cells is critical, as karyotypic abnormalities can significantly impact differentiation capacity and introduce unwanted variability. Regular assessment using targeted qPCR assays for common karyotypic abnormalities or full karyotyping is recommended, particularly for long-term culture and comparative studies.
For 3D differentiation approaches, controlling embryoid body size has been demonstrated as a key factor in improving reproducibility and reducing heterogeneity. Using microfabricated culture vessels like EZSPHERE that enable formation of uniformly sized EBs can significantly enhance protocol consistency. Additionally, implementing a temporal gradient approach for neural induction, rather than abrupt medium switches, has been shown to promote the formation of single expanded neuroepithelium structures in brain organoids, improving their architectural resemblance to developing cortex. These optimization strategies collectively address the major sources of variability in neural differentiation protocols and can significantly enhance the quality and reproducibility of resulting neural cultures.
This compound has established itself as a foundational component of modern neural differentiation protocols, enabling efficient and reproducible generation of neural progenitors and specialized neuronal subtypes from diverse stem cell sources. The mechanistic basis for its efficacy – selective inhibition of BMP signaling pathways that suppress neural fate – provides a rational foundation for protocol development and optimization. The combination of this compound with TGF-β/Activin/Nodal inhibitors in dual SMAD inhibition protocols represents a robust and versatile platform for neural differentiation that has supported numerous advances in developmental biology, disease modeling, and regenerative medicine.
Looking forward, several emerging trends are likely to shape the continued evolution of this compound-based neural differentiation approaches. First, the integration of more sophisticated patterning strategies to generate specific neuronal subtypes with enhanced regional and functional maturity will expand the utility of these protocols for disease modeling and therapeutic applications. Second, the development of completely defined, xeno-free culture systems incorporating this compound and related small molecules will facilitate the translation of these technologies toward clinical applications. Finally, the combination of this compound-based neural induction with emerging 3D culture and organoid technologies will enable the creation of increasingly complex and physiologically relevant neural tissue models that better recapitulate the cellular diversity and organizational features of the developing human nervous system. As these technologies continue to advance, this compound will undoubtedly remain a key tool in the stem cell biologist's toolkit for years to come.
The limited availability of mature oocytes represents a significant challenge in assisted reproductive technologies, particularly for patients with diminished ovarian reserve or those seeking fertility preservation. Primordial follicles—constituting the majority of the ovarian reserve—remain in a dormant state, with only a small fraction activating spontaneously each menstrual cycle. Recent research has revealed that the AMP-activated protein kinase (AMPK) pathway serves as a critical energy sensor and regulator of follicle dormancy. Inhibition of AMPK signaling promotes the transition of primordial follicles to the primary stage, thereby increasing the pool of available follicles for maturation. The compound dorsomorphin (also known as Compound C) has emerged as a potent and effective AMPK pathway inhibitor that can be leveraged to enhance primordial follicle activation in vitro, showing promising results in both murine models and human ovarian tissue cultures [1] [2] [3].
The molecular mechanism underlying this compound's action involves inhibition of AMPK activity, which subsequently leads to upregulation of Wnt and FOXO signaling pathways and is associated with reduced phosphorylation of β-catenin. This coordinated signaling shift promotes follicle activation while maintaining follicular integrity and oocyte quality. Importantly, research demonstrates that this compound-treated ovaries show no detectable differences in reactive oxygen species production, apoptosis rates, or mitochondrial cytochrome c oxidase activity compared to controls, indicating a favorable safety profile for clinical applications [1] [2]. This document provides detailed application notes and standardized protocols for implementing this compound in ovarian follicle activation research, supporting drug development efforts in reproductive medicine.
Table 1: this compound Characterization and Usage Conditions
| Property | Specification | Experimental Context |
|---|---|---|
| IUPAC Name | 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | Chemical identification |
| Primary Target | AMPK (AMP-activated protein kinase) | Molecular mechanism |
| Key Pathway Effects | Downregulation of AMPK signaling; Upregulation of Wnt and FOXO genes; Reduced β-catenin phosphorylation | Signaling pathway modulation |
| Effective Concentration (Murine) | 10 µM | In vitro ovarian culture [1] |
| Effective Concentration (Human) | 10 µM | Ovarian cortical tissue culture [1] |
| Treatment Duration | 5 days (murine); 2 weeks (human) | Ovarian culture protocol |
| Solvent | DMSO (stock solution) | Laboratory preparation |
| Alternative Inhibitors | BAY-3827 (validated orthogonal AMPK inhibitor) | Experimental confirmation [1] |
Step 1: Tissue Collection - Isolate ovaries from postnatal day 4-6 juvenile mice using aseptic surgical techniques. Place ovaries immediately into pre-warmed Leibovitz's L-15 medium supplemented with 1% fetal bovine serum (FBS) and maintained at 4°C for transport [1].
Step 2: Baseline Assessment - Examine collected ovaries under a dissection microscope to confirm tissue integrity and exclude any specimens with morphological abnormalities or damage from the isolation procedure.
Step 3: this compound Preparation - Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. For working concentrations, dilute to 10 µM in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v) [1] [2].
Step 4: In Vitro Culture - Culture entire murine ovaries on floating filters (0.4 µm pore size) in 24-well culture plates. Add sufficient culture medium to contact the filter without submerging the ovaries. Use α-MEM medium supplemented with 1 mg/mL albumin, 1% insulin-transferrin-selenium, and 50 µg/mL ascorbic acid [1].
Step 5: Culture Conditions - Maintain cultures at 37°C with 5% CO₂ for 5 days, replacing the medium and this compound treatment every 48 hours to ensure consistent inhibitor presence and nutrient availability [1].
Step 6: Tissue Processing - Following the culture period, fix ovaries in 4% paraformaldehyde for histological analysis or process for RNA/protein extraction to evaluate molecular markers of follicle activation [1].
Step 1: Tissue Acquisition - Obtain human ovarian cortical tissue from consenting patients undergoing fertility preservation procedures (typically ages 25-45). Cut tissue into ~1 mm³ fragments using fine surgical instruments under sterile conditions [1].
Step 2: Culture Setup - Place human ovarian cortical fragments on floating filters as described for murine tissue. Use the same 10 µM this compound concentration in culture medium optimized for human tissue [1].
Step 3: Extended Culture - Maintain human tissue cultures for 2 weeks at 37°C with 5% CO₂, with medium changes performed every 48-72 hours throughout the extended culture period [1].
Step 4: Assessment - Process tissue fragments for histological evaluation after culture completion. Count primordial, primary, and secondary follicles in both this compound-treated and control samples to quantify activation rates [1].
Following initial follicle activation, a three-dimensional alginate culture system provides an optimal environment for further follicular development and oocyte maturation.
Step 1: Follicle Isolation - Isclude individual early-stage follicles from this compound-pretreated ovarian tissue using enzymatic digestion (collagenase IV, 0.5 mg/mL for 30-45 minutes at 37°C) combined with mechanical disruption using fine-gauge needles [1].
Step 2: Encapsulation - Suspend isolated follicles in 1.5% low-viscosity alginate solution and crosslink into solid beads by applying droplets to a 100 mM CaCl₂ solution with gentle agitation for 5 minutes. Ensure complete polymerization before transferring to culture medium [1].
Step 3: Maturation Culture - Culture encapsulated follicles in α-MEM maturation medium supplemented with 10% FBS, 100 mIU/mL recombinant FSH, and 50 ng/mL recombinant human activin A for 10-14 days to support follicular growth and development [1].
Step 4: Outcome Assessment - Evaluate oocyte maturation by identifying metaphase II (MII) stage oocytes with protruding polar bodies as the endpoint indicator of successful maturation. This confirms the developmental competence of this compound-activated follicles [1] [2].
Table 2: Efficacy and Safety Assessment of this compound in Follicle Activation
| Assessment Parameter | Control (DMSO) | This compound Treatment | Statistical Significance |
|---|---|---|---|
| Primordial Follicles (%) - Murine | 81.36 ± 0.69 | Significant decrease | p < 0.0001 [1] |
| Primary Follicles (%) - Murine | 13.20 ± 0.84 | Significant increase | p < 0.0001 [1] |
| Total Follicle Count - Murine | 2207 ± 222.7 | 2229 ± 175.0 | p = 0.9391 (NS) [1] |
| Human Primordial Follicle Activation | Baseline level | Dramatic decrease | Significant [1] |
| Human Primary/Secondary Follicles | Baseline level | Marked increase | Significant [1] |
| Reactive Oxygen Species (ROS) | No difference from controls | No detectable difference | Not significant [1] [2] |
| Apoptosis Levels | Baseline level | No detectable increase | Not significant [1] [2] |
| Mitochondrial Cytochrome c Oxidase | Normal activity | Normal activity | Not significant [1] [2] |
| Mature MII Oocytes with Polar Bodies | Limited production | Successful generation | Confirmed [1] [2] |
The experimental data demonstrates that this compound treatment effectively promotes primordial follicle activation without depleting the total follicle pool, as evidenced by unchanged total follicle counts. The robust quality control metrics indicate that this activation occurs without compromising follicular health or introducing detectable oxidative stress. The successful generation of metaphase II oocytes with protruding polar bodies from this compound-activated follicles confirms the functional efficacy of this approach in producing developmentally competent eggs [1] [2] [3].
Off-Target Effects: this compound demonstrates significant inhibitory activity against VEGF signaling and can disrupt angiogenic processes in model systems, with complete inhibition of intersomitic vessel formation observed at 10 μM in zebrafish embryos [4]. Researchers should consider these off-target effects when interpreting results from whole ovarian culture systems where angiogenesis might play a role.
Alternative Selective Inhibitors: For studies requiring specific AMPK inhibition without VEGF pathway effects, DMH1 represents a highly selective BMP pathway inhibitor that does not disrupt VEGF signaling at concentrations up to 50 μM [4]. The analog DMH1 demonstrates potent anti-BMP activity (EC₍₁₀₀₎ = 0.2 μM) without angiogenic disruption, making it suitable for applications where specific BMP inhibition is desired [4].
Validation Compounds: The AMPK inhibitor BAY-3827 provides orthogonal validation for AMPK-specific effects, with experimental results confirming similar follicle activation phenotypes as observed with this compound treatment [1].
Clinical Translation Considerations: When considering clinical applications, researchers should note that cryopreservation procedures for ovarian tissue may themselves activate follicular development through disruption of the Hippo signaling pathway, potentially creating synergistic effects with this compound treatment [5].
Diagram 1: Molecular mechanism and experimental workflow for this compound-mediated follicle activation. The pathway illustrates how this compound inhibits AMPK signaling, leading to upregulation of Wnt and FOXO genes and reduced β-catenin phosphorylation, ultimately promoting primordial follicle activation while maintaining oocyte quality. The experimental workflow outlines key steps from tissue collection through maturation and assessment.
This compound-mediated AMPK inhibition represents a promising approach for enhancing primordial follicle activation in both research and potential clinical applications. The protocols outlined herein provide researchers with standardized methodologies for implementing this technique in murine and human ovarian tissue systems. The comprehensive safety data demonstrating no increase in ROS production, apoptosis, or mitochondrial dysfunction supports the therapeutic potential of this approach. As research in this field advances, the combination of this compound pretreatment with advanced culture systems may significantly improve outcomes for patients with limited ovarian reserve or those seeking fertility preservation options.
This compound, also known as Compound C, is a potent, reversible, and cell-permeable small molecule inhibitor that has become an invaluable tool in basic research and drug discovery. Initially identified in a chemical screen for compounds that disrupt dorsoventral patterning in zebrafish embryos, this compound functions as a selective inhibitor of bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation and signaling [1] [2] [3]. Additionally, this compound is widely used as an AMP-activated protein kinase (AMPK) inhibitor with a Ki of 109 nM in cell-free assays [2] [4]. The dual inhibitory capability of this compound against these two distinct signaling pathways makes it particularly valuable for studying cellular differentiation, metabolism, and cancer biology, though researchers must exercise caution when interpreting results due to this multi-target nature.
The molecular structure of this compound (6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine) allows for effective penetration of cell membranes, enabling robust modulation of intracellular signaling pathways [1]. Its ability to selectively inhibit BMP signaling without significant inhibition of several structurally related kinases including ZAPK, SYK, PKCθ, PKA, and JAK3 makes it a relatively specific tool for dissecting BMP-mediated processes [2]. However, recent studies have revealed that this compound also inhibits Heat Shock Factor 1 (HSF1) nuclear translocation and reduces resting nuclear HSF1 levels in cancer cells, suggesting additional mechanisms that contribute to its observed biological effects [5].
Table 1: Molecular Targets and Inhibitory Concentrations of this compound
| Target | Type | Inhibitory Constant (Ki) | Cellular Functions Affected |
|---|---|---|---|
| AMPK | Kinase inhibitor | 109 nM [2] | Metabolic regulation, autophagy, cell proliferation [4] |
| ALK2 (BMPR1) | BMP type I receptor inhibitor | Not specified [2] | SMAD1/5/8 phosphorylation, cardiomyogenesis, osteogenesis [1] |
| ALK3 (BMPR1) | BMP type I receptor inhibitor | Not specified [2] | SMAD1/5/8 phosphorylation, cardiomyogenesis, osteogenesis [1] |
| ALK6 (BMPR1) | BMP type I receptor inhibitor | Not specified [2] | SMAD1/5/8 phosphorylation, cardiomyogenesis, osteogenesis [1] |
| HSF1 | Transcriptional regulator | Not specified [5] | Heat shock response, cancer cell survival, HSP expression [5] |
The differentiation of pluripotent stem cells into cardiomyocytes represents a promising approach for regenerative therapy and disease modeling. This compound has been shown to dramatically enhance cardiac induction when applied during the initial stages of embryonic stem cell differentiation [1].
Materials Required:
Step-by-Step Protocol:
Optimization Notes: For quantitative assessment of cardiac induction, the 96-well microtiter format provides reproducible results. In this system, this compound treatment (2 μM from day -3 to day 2) resulted in 94.4% of EBs exhibiting spontaneous contractions by day 12, compared to only 1-2% in DMSO-treated controls [1]. The minimal effective treatment window lies within the first 24 hours of ES cell differentiation, making this protocol highly efficient.
This compound has demonstrated significant anti-cancer effects across various cancer cell lines, inducing apoptosis through both AMPK-dependent and independent mechanisms [5] [4].
Materials Required:
Step-by-Step Protocol for Viability and Apoptosis Assessment:
Key Findings in Cancer Research: In glioma cells, this compound reduced viability through multiple AMPK-independent mechanisms, including activation of the Calpain/Cathepsin pathway, inhibition of AKT, mTORC1/C2, cell cycle block at G2M, and induction of necroptosis and autophagy [4]. This compound also sensitized cancer cells to HSP90 and proteasome inhibitors by suppressing HSP upregulation induced by these drugs [5].
Table 2: this compound Treatment Conditions and Effects in Various Cell Models
| Cell Type/Line | This compound Concentration | Treatment Duration | Primary Effects | Reference |
|---|---|---|---|---|
| Mouse ES cells (CGR8, R1) | 2 μM | 24 hours to 5 days (optimal: day -3 to day 2) | 20-30 fold increase in cardiomyocytes; 94.4% beating EBs | [1] |
| Glioma cells (T98G, A172, U87) | 1-10 μM | 24-72 hours | Reduced viability; G2/M cell cycle arrest; induced autophagy and apoptosis | [4] |
| Cancer cells (HCT116, HeLa, PC-3) | 5-20 μM | 12-48 hours | HSF1 inhibition; reduced HSP70 expression; enhanced apoptosis | [5] |
| C2C12 myoblasts | 4 μM | 2-4 days | Inhibition of BMP-mediated osteoblast differentiation | [2] |
| HepG2 hepatocytes | 10 μM | 30 min pre-treatment + 16 hours | Inhibition of BMP-mediated hepcidin expression | [2] |
Proper preparation and storage of this compound are critical for experimental reproducibility and success.
Stock Solution Preparation:
Storage Conditions:
Working Solution Considerations:
Given the multi-target nature of this compound, appropriate controls are essential for mechanistic studies.
Essential Experimental Controls:
Validation Methods:
Problem: Variable differentiation efficiency in stem cell models
Problem: Precipitate formation in culture medium
Problem: Inconsistent results in viability assays
Problem: Lack of expected effect despite proper dosing
This compound represents a versatile pharmacological tool for modulating key signaling pathways in cell culture systems. Its ability to selectively inhibit BMP signaling and AMPK activity has enabled significant advances in our understanding of cellular differentiation, metabolism, and cancer biology. The protocols outlined in this document provide researchers with detailed methodologies for applying this compound in various experimental contexts, with particular emphasis on treatment duration—a critical parameter for achieving desired outcomes while minimizing off-target effects. As research continues to elucidate the complex mechanisms of this compound action, these application notes will serve as a foundation for rigorous and reproducible experimental design.
This document provides detailed protocols and essential information for the use of Dorsomorphin (Compound C) in research settings, covering its preparation, physicochemical properties, and key experimental applications.
This compound is a potent, cell-permeable small molecule known primarily as an AMP-activated protein kinase (AMPK) inhibitor and a selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, and ALK6) [1] [2] [3]. Its solubility and molecular characteristics are foundational for proper stock solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| Molecular Formula | C₂₄H₂₅N₅O [1] [2] |
| Molecular Weight | 399.5 g/mol [1] [2] |
| CAS Number | 866405-64-3 [1] [2] |
| Purity | >98% [1] [2] |
| Solubility | Soluble in DMSO at 4 mg/mL with warming [1] [2] |
Table 2: Stock Solution Preparation Guide
| Parameter | Specification |
|---|---|
| Recommended Stock Concentration | 10 mM [1] |
| Amount of Powder | 5 mg [1] |
| Volume of DMSO | 1.25 mL [1] |
| Final Volume (Approx.) | 1.25 mL |
| Storage Temperature | -20°C [1] [2] |
| Shelf Life (Solution) | 3 months [1] [2] |
This compound is a ATP-competitive inhibitor with a Ki of 109 nM for AMPK [1] [2]. However, its activity extends beyond AMPK, and understanding its multi-target nature is critical for experimental design.
The following diagram summarizes the primary signaling pathways inhibited by this compound and the key phenotypic outcomes in model organisms.
Due to the off-target effects of this compound, several analogs have been developed for more specific research applications. DMH1 is a prominent example that exhibits exclusive targeting of the BMP pathway without significant anti-angiogenic (VEGFR2) activity [3].
Table 3: Selectivity Profile of this compound and Key Analogs in Zebrafish Embryos
| Compound | BMP Inhibition (Dorsalization EC₁₀₀) | VEGF Inhibition (ISV Disruption EC₅₀) | Non-Specific Toxicity (EC₁₀₀) |
|---|---|---|---|
| This compound (DM) | 2.5 µM | 5 µM | 20 µM [3] |
| LDN-193189 | 3 µM | 20 µM | 20 µM [3] |
| DMH1 | 0.2 µM | >50 µM | >50 µM [3] |
| DMH4 | >50 µM | 1 µM | >50 µM [3] |
This protocol outlines the use of this compound to inhibit BMP signaling in cell culture.
Table 4: Common Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitate in stock solution | Storage temperature too low, repeated freeze-thaw | Warm to 37°C and vortex. If insoluble, prepare a fresh aliquot. |
| No inhibitory effect | Inactive compound, concentration too low | Use a fresh stock aliquot. Perform a dose-response curve. Verify activity in a positive control assay. |
| High cytotoxicity | Excessive DMSO concentration, high compound concentration | Ensure DMSO ≤0.1%. Titrate the compound to find a non-toxic, effective dose. |
| Inconsistent results between experiments | Degraded stock solution, variations in cell passage | Use a fresh, single-use aliquot. Use cells at consistent, low passage numbers. |
Dorsomorphin, also known as Compound C, functions primarily by inhibiting key developmental signaling pathways [1].
This compound is typically used during the early stages of differentiation to pattern the emerging mesoderm or ectoderm. The following protocols illustrate its application in generating specific cell types.
This protocol promotes the generation of spontaneously beating cardiomyocytes from human Pluripotent Stem Cells (hPSCs) [4] [5].
This protocol enables rapid and efficient induction of lower motor neurons (LMNs) for disease modeling and screening [6].
To assist in experimental planning, key parameters from the cited protocols are summarized below.
Table 1: this compound Application in Stem Cell Differentiation Protocols
| Target Cell Type | Key Signaling Pathways Modulated | This compound Concentration | Treatment Timing | Differentiation Efficiency / Outcome |
|---|---|---|---|---|
| Cardiomyocytes (RV-like) [5] | BMP Inhibition, Wnt Activation & Inhibition | 1 - 5 µM | From day 3 of differentiation | Induces SHF progenitors; yields RV-like CMs with distinct phenotype |
| Spinal Motor Neurons [6] | BMP/TGF-β Inhibition, Wnt Activation | 3 µM | 24-48 hours during CTraS pre-treatment | ~70-80% induction efficiency within 2 weeks |
| Cardiomyocytes (Mouse ES) [4] | BMP Inhibition | Not specified in excerpt | Initial 24 hours of differentiation | >20-fold increase in beating cardiomyocytes |
The following diagrams illustrate the core mechanisms and a combined experimental workflow based on the protocols.
This compound is a versatile and powerful tool in stem cell biology for directing pluripotent stem cell fate. Its application, particularly during critical early differentiation windows, enables robust and efficient generation of therapeutically relevant cell types like cardiomyocytes and motor neurons.
Multidrug resistance (MDR) represents a significant challenge in oncology, characterized by the ability of cancer cells to develop simultaneous resistance to multiple structurally and functionally unrelated chemotherapeutic agents. One of the principal mechanisms underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (BCRP), which function as efflux pumps that actively remove anticancer drugs from tumor cells, thereby reducing intracellular drug accumulation and therapeutic efficacy [1] [2]. ABCG2 recognizes and transports a remarkably diverse array of chemotherapeutic agents, including mitoxantrone, doxorubicin, irinotecan, imatinib, dasatinib, and erlotinib, contributing significantly to treatment failure in various malignancies [1] [2].
This compound (also known as Compound C or BML-275), initially identified as a selective inhibitor of AMP-activated protein kinase (AMPK), has emerged as a promising potent inhibitor of ABCG2-mediated drug efflux [1] [3]. Recent evidence demonstrates that this compound effectively restores chemosensitivity in resistant cancer cells by specifically blocking ABCG2 transporter activity without altering its protein expression levels [1]. This application note provides comprehensive experimental protocols and mechanistic insights to support researchers in evaluating this compound as a potential MDR reversal agent in preclinical cancer models.
Table 1: Molecular targets of this compound involved in MDR reversal
| Target | Reported IC₅₀ Values | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| ABCG2 Transporter | ~50 nM (ALK2 kinase assay) [4] | Inhibition of drug efflux pump activity | Increased intracellular accumulation of mitoxantrone, doxorubicin [1] [2] |
| AMPK | Not determined in MDR context | Potential modulation of cellular energy metabolism | AMPK-independent effects on HSF1 and HSPs [3] |
| BMP Type I Receptors (ALK2, ALK3, ALK6) | 0.2-5 μM in cell-based assays [4] | Potential disruption of stem cell maintenance | Reversal of mesenchymal phenotype in cancer initiating cells [5] |
| HSF1 | Not quantitatively determined | Suppression of heat shock response | Reduced HSP70 expression and nuclear HSF1 translocation [3] |
This compound exerts its ABCB1-independent MDR reversal primarily through potent inhibition of the ABCG2 transporter. Molecular docking studies confirm that this compound binds stably within the ABCG2 substrate-binding pocket, where it functions as a competitive inhibitor that blocks ATP hydrolysis and subsequent drug efflux [1] [2]. This binding interaction prevents the export of chemotherapeutic substrates, thereby increasing their intracellular concentration and cytotoxic activity. Notably, this compound does not significantly alter ABCG2 protein expression or cellular localization, indicating that its mechanism action specifically targets transporter function rather than biosynthesis or trafficking [1].
Beyond ABCG2 inhibition, this compound modulates several additional pathways that may contribute to its MDR reversal activity. It effectively suppresses the transcription factor HSF1 (Heat Shock Factor 1), reducing its nuclear translocation and subsequent transactivation of cytoprotective heat shock proteins including HSP70 [3]. This activity is particularly relevant because HSF1 activation and HSP upregulation represent established mechanisms of resistance to various chemotherapeutic agents, including HSP90 and proteasome inhibitors [3]. Additionally, this compound inhibits bone morphogenetic protein (BMP) signaling pathways that contribute to the maintenance of cancer stem cell populations and the mesenchymal phenotype associated with aggressive, treatment-resistant cancers [5] [4].
Figure 1: Molecular mechanisms of this compound in multidrug resistance reversal
Table 2: Efficacy of this compound in reversing ABCG2-mediated resistance in S1-M1-80 colorectal cancer cells
| Chemotherapeutic Agent | Treatment Condition | IC₅₀ ± SD (μM) | Fold Reversal | Statistical Significance |
|---|---|---|---|---|
| Mitoxantrone | Control | 31.407 ± 2.119 | 1.00 (reference) | - |
| + 1 μM KU55933 (reference inhibitor) | 2.012 ± 0.067 | 15.61 | p < 0.01 | |
| + 0.3 μM this compound | 7.180 ± 0.778 | 4.37 | p < 0.01 | |
| + 1 μM this compound | 2.870 ± 0.243 | 10.94 | p < 0.01 | |
| Doxorubicin | Control | 11.920 ± 0.605 | 1.00 (reference) | - |
| + 1 μM this compound | Significant reduction reported | Not specified | p < 0.01 |
Extensive in vitro studies using ABCG2-overexpressing colorectal cancer cell lines (S1-M1-80) demonstrate that This compound significantly potentiates the cytotoxicity of ABCG2 substrate chemotherapeutics in a concentration-dependent manner [1] [2]. The fold-reversal values indicate that this compound at 1 μM concentration produces comparable chemosensitization to the reference ABCG2 inhibitor KU55933. Importantly, this compound shows specificity for ABCG2-mediated resistance, as it does not enhance the cytotoxicity of non-ABCG2 substrates such as cisplatin in either ABCG2-overexpressing or ABCG2-knockout cells [1]. This specificity is crucial for potential clinical applications where targeted MDR reversal is desired without indiscriminate enhancement of chemotherapeutic toxicity.
This compound demonstrates potent inhibition of ABCG2 transport function, as evidenced by significantly increased intracellular accumulation of fluorescent ABCG2 substrates including mitoxantrone and rhodamine 123 in flow cytometric analyses [1]. The inhibition of ABCG2-mediated efflux occurs rapidly, with detectable effects within 1 hour of this compound pretreatment. ATPase activity assays further confirm that this compound directly interferes with the ATP hydrolysis cycle essential for ABCG2 function, with reported IC₅₀ values approximately 2 μM for ATPase inhibition in related studies [6]. Molecular docking simulations indicate that this compound forms stable interactions with key residues within the substrate-binding cavity of ABCG2, physically obstructing drug binding and preventing subsequent transport [1] [2].
Purpose: To evaluate the potential of this compound to reverse ABCG2-mediated resistance to chemotherapeutic agents in cancer cell lines.
Materials:
Procedure:
Cell Preparation: Harvest exponentially growing cells and prepare single-cell suspensions. Seed cells in 96-well plates at a density of 7 × 10³ cells/well in 160 μL complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow cell attachment [1] [2].
Drug Treatment:
Viability Assessment:
Data Analysis:
Figure 2: Experimental workflow for cytotoxicity and chemosensitization assay
Purpose: To assess the effect of this compound on intracellular accumulation and retention of ABCG2 substrate chemotherapeutics.
Materials:
Procedure:
Cell Preparation: Seed cells in 12-well plates at 5 × 10⁴ cells/well and incubate for 24 hours to reach 70-80% confluence [1].
Drug Accumulation:
Efflux Assay:
Data Analysis:
Purpose: To predict the binding mode and interactions between this compound and ABCG2.
Materials:
Procedure:
Protein Preparation:
Ligand Preparation:
Docking Simulation:
Analysis and Visualization:
Cell Line Validation: Regularly monitor ABCG2 expression in resistant cell lines by Western blotting to ensure maintained phenotype during culture. Maintain resistant lines in appropriate selective pressure (e.g., 80 μM mitoxantrone for S1-M1-80), but culture in drug-free medium for at least 14 days before experiments [6].
This compound Solubility and Stability: Prepare fresh this compound stock solutions in DMSO and avoid repeated freeze-thaw cycles. The final DMSO concentration in cell culture should not exceed 0.1% (v/v) to prevent solvent toxicity. Protect this compound solutions from light during storage and experimental procedures.
Control Selection: Include multiple appropriate controls: (1) parental sensitive cells, (2) ABCG2-knockout cells (if available), (3) vehicle control (DMSO), (4) reference inhibitor control (KU55933 or Ko143), and (5) non-ABCG2 substrate control (cisplatin) to establish mechanism specificity [1] [6].
Table 3: Troubleshooting common issues in this compound MDR reversal experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| No chemosensitization observed | Incorrect cell model; insufficient ABCG2 expression | Validate ABCG2 expression by Western blot; use positive control inhibitor |
| High background cytotoxicity | This compound concentration too high | Perform dose-range finding (0.1-3 μM); ensure DMSO ≤0.1% |
| Variable accumulation results | Inconsistent washing or processing | Standardize washing steps; use ice-cold buffers; process samples immediately |
| Poor docking scores | Incorrect protein preparation | Verify protein structure preprocessing; optimize grid box parameters |
This compound represents a promising chemical tool for investigating ABCG2-mediated MDR and developing combination strategies to overcome chemoresistance in cancer. Its dual functionality as both an ABCG2 inhibitor and modulator of HSF1/HSP pathways provides unique opportunities to target multiple resistance mechanisms simultaneously. The experimental protocols outlined in this application note provide robust methodologies for evaluating this compound's MDR reversal activity in preclinical models, with potential applications in drug discovery and combination therapy development.
Future research directions should focus on optimizing this compound's selectivity for ABCG2 over other kinase targets, evaluating its efficacy in in vivo models of multidrug-resistant cancers, and exploring its potential in combination with novel therapeutic agents beyond conventional chemotherapy. Additionally, structural analogs of this compound may offer improved potency and reduced off-target effects while maintaining effective MDR reversal capability.
This compound (also known as Compound C) is a small molecule ATP-competitive inhibitor that has emerged as a valuable tool in skeletal muscle research due to its potent effects on myoblast differentiation and myogenesis. Originally identified as an inhibitor of AMP-activated protein kinase (AMPK), this compound was later recognized for its ability to inhibit bone morphogenetic protein (BMP) signaling by targeting BMP type I receptors (ALK1, ALK2, ALK3, and ALK6) [1]. Subsequent research has revealed that this compound's activities extend beyond BMP receptor inhibition to include type II receptors (ActRIIA and ActRIIB) and other signaling pathways within the TGF-β superfamily, particularly GDF8/myostatin signaling [1] [2]. The compound promotes functional myogenesis by counteracting the potent negative regulatory effects of myostatin on muscle development, ultimately rescuing myogenic differentiation even in the presence of this inhibitory factor [1] [2].
The molecular structure of this compound features a central pyrazolo[1,5-a]pyrimidine scaffold, which is also present in its more potent derivative LDN-193189 [2]. Structural studies have confirmed that this compound binds directly to the kinase domain of ActRIIA, interfering with ATP binding and subsequent receptor activation [2]. This direct receptor targeting leads to inhibition of downstream Smad phosphorylation (Smad1/5/8 for BMP pathway; Smad2/3 for GDF8 pathway) and subsequent translocation to the nucleus, where they regulate the expression of myogenic transcription factors [1] [2]. The compound has demonstrated significant potential in ameliorating pathological features in muscular dystrophy models and promoting functional myogenesis in both murine and human myoblast systems [3].
This compound exerts its effects on myogenesis through multi-receptor inhibition within the TGF-β superfamily. The compound primarily functions as an ATP-competitive inhibitor that binds to the kinase domains of both type I and type II receptors, thereby blocking their signaling activities [1] [2]. Structural studies have confirmed direct binding to ActRIIA, with co-crystal structures revealing the molecular interactions between this compound and the receptor's ATP-binding pocket [2]. The main molecular targets of this compound in the context of myogenesis include:
The inhibition of these receptors leads to downstream effects on both canonical Smad signaling and non-Smad pathways, ultimately shifting the transcriptional landscape toward myogenic differentiation rather than proliferation or alternative cell fates [2] [3].
The following diagram illustrates the key signaling pathways affected by this compound in myoblasts:
Diagram 1: this compound mechanism of action in myoblast differentiation. This compound inhibits BMP and GDF8 signaling pathways by targeting their receptor complexes, thereby relieving repression of myogenic transcription factors and promoting differentiation.
The inhibition of these signaling cascades leads to derepression of myogenic regulatory factors (MRFs) such as MyoD, myogenin, and Myf5, which drive the expression of terminal differentiation markers like myosin heavy chain (MHC) and promote the formation of multinucleated myotubes [1] [2] [4]. Additionally, this compound treatment has been shown to enhance the contractile activity of myotubular networks, indicating the formation of functional muscle fibers in vitro [1].
The following protocol describes a standardized approach for assessing this compound's effects on myoblast differentiation in two-dimensional culture systems, optimized for both C2C12 mouse myoblasts and primary human skeletal myoblasts [1] [2] [3]:
Cell Culture and Maintenance:
Differentiation Induction:
Table 1: Optimal this compound concentrations for different myoblast models
| Cell Type | Recommended Concentration | Treatment Duration | Key Effects |
|---|---|---|---|
| C2C12 mouse myoblasts | 1-5 μM | 4-8 days | Enhanced myotube formation, increased MHC expression |
| Primary human myoblasts | 5-10 μM | 6-8 days | Improved differentiation efficiency, contractile activity |
| C2C12 with GDF8 challenge | 5-10 μM | 4-8 days | Rescue of GDF8-inhibited myogenesis |
For more physiologically relevant models, this compound can be incorporated into three-dimensional culture systems that better mimic native muscle tissue [5]:
Scaffold Preparation and Cell Seeding:
3D Differentiation Protocol:
The efficacy of this compound in promoting myogenesis follows a biphasic dose-response relationship, with optimal concentrations typically ranging from 1-10 μM depending on cell type and experimental conditions [1] [3]. The following table summarizes key parameters for assay optimization:
Table 2: Quantitative effects of this compound on myogenic differentiation markers
| Parameter | Vehicle Control | This compound (5 μM) | Measurement Method | Reference |
|---|---|---|---|---|
| Myotube Fusion Index (%) | 25-35% | 55-70% | MHC immunostaining | [1] [3] |
| Myogenin Expression | Baseline | 2.5-4.0 fold increase | Western blot | [1] [4] |
| Myosin Heavy Chain | Baseline | 3.0-5.0 fold increase | Immunofluorescence | [3] [4] |
| Smad2/3 Phosphorylation | 100% | 30-40% | Phosphoprotein assay | [1] [2] |
| Contractile Activity | Baseline | 2.0-3.5 fold increase | Live cell microscopy | [1] |
Essential experimental controls should include:
Accurate assessment of myogenic differentiation requires multiparametric analysis using both morphological and molecular markers:
Myotube Morphometry:
Molecular Marker Analysis:
Beyond morphological changes, this compound's enhancement of functional maturation can be evaluated through:
Contractile Activity Monitoring:
Metabolic and Proteomic Profiling:
The following diagram illustrates a recommended workflow for conducting and analyzing this compound-treated myogenesis assays:
Diagram 2: Experimental workflow for this compound-treated myoblast differentiation assays. The protocol involves sequential steps from cell seeding through multidimensional analysis of differentiation outcomes.
This compound has diverse applications in skeletal muscle research, particularly in contexts where enhanced myogenic differentiation is desired:
Disease Modeling and Therapeutic Screening:
Mechanistic Studies of Myogenesis:
While this compound is a valuable research tool, several technical considerations should be addressed in experimental design:
Specificity Considerations:
Model System Limitations:
Alternative Protocols:
This compound represents a versatile and effective small molecule tool for promoting myogenic differentiation in both basic research and preclinical applications. Through its inhibition of key regulatory pathways (BMP and GDF8/myostatin signaling), this compound relieves the molecular brakes on myogenesis, resulting in enhanced myotube formation, molecular maturation, and functional contractility in vitro. The protocols outlined in this document provide researchers with robust methodologies for implementing this compound in their myogenesis studies, along with appropriate analytical frameworks for assessing outcomes. As 3D culture models and automated screening platforms continue to advance [5] [7], this compound-based differentiation protocols offer valuable approaches for disease modeling, drug discovery, and mechanistic studies of skeletal muscle development and regeneration.
FAQ 1: What are the primary off-target effects of dorsomorphin (Compound C)?
This compound is known for its lack of specificity. While it was identified as the first selective small-molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling, it has significant "off-target" effects [1] [2]. The main off-target activities are:
FAQ 2: How can I confirm that an observed anti-angiogenic effect is due to VEGF inhibition and not BMP inhibition?
This was a central question addressed in the original research. The solution was to use a more selective inhibitor. The analog DMH1 was developed to target BMP signaling exclusively without affecting the VEGF pathway [1] [2].
The following table summarizes the in vivo effective concentrations (EC) of this compound and key analogues for dorsalization (BMP inhibition) and intersomitic vessel disruption (VEGF inhibition) in zebrafish embryos [2].
| Compound | Dorsalization (BMP Inhibition) EC₁₀₀ (μM) | ISV Disruption (VEGF Inhibition) EC₅₀ (μM) | Nonspecific Toxicity EC₁₀₀ (μM) |
|---|---|---|---|
| This compound (DM) | 2.5 | 5 | 20 |
| LDN-193189 | 3 | 20 | 20 |
| DMH1 | 0.2 | No effect (>50) | No effect (>50) |
| DMH4 | No effect (>50) | 1 | No effect (>50) |
| SU5416 | No effect | 2 | 5 |
Key takeaways from the data:
This protocol is adapted from the in vivo structure-activity relationship study used to characterize this compound analogs [2].
Objective: To evaluate the anti-angiogenic (VEGF inhibitory) effect of a compound using a zebrafish intersomitic vessel (ISV) formation assay.
Materials:
Tg(fli1a:EGFP)y1) with GFP-labeled endothelial cells.Method:
Troubleshooting Tip: If a compound causes ISV defects, use the selective BMP inhibitor DMH1 in a parallel experiment. If DMH1 does not cause ISV defects, the observed effect with your test compound is likely due to off-target VEGF inhibition.
The following diagrams illustrate the key experimental workflow and the signaling pathways involved to help you visualize the process and the biology.
Diagram: Workflow for in vivo angiogenesis assay in zebrafish. Treatment at 12 hpf allows specific assessment of VEGF-dependent ISV formation without confounding effects from early BMP-mediated dorsalization.
Diagram: Mechanism of this compound and its analogues. This compound non-selectively inhibits both BMP and VEGF pathways. DMH1 is a selective BMP inhibitor, while DMH4 is a selective VEGF inhibitor.
The key difference lies in their specificity for the Bone Morphogenetic Protein (BMP) pathway. Dorsomorphin was the first small-molecule BMP inhibitor identified but has significant "off-target" effects. In contrast, DMH1 is a second-generation inhibitor developed for its highly selective profile [1] [2].
The following table summarizes the quantitative selectivity data for both compounds.
| Target/Kinase | This compound | DMH1 | Experimental Context & Notes |
|---|---|---|---|
| ALK2 (BMPR-I) | Inhibits [1] | IC₅₀ = 107.9 nM [2] | Primary target for BMP signaling. |
| ALK3 (BMPR-IB) | Inhibits [1] | IC₅₀ < 100 nM [2] | DMH1 effectively blocks ALK3-mediated activity. |
| ALK6 (BMPR-IB) | Inhibits [1] | IC₅₀ > 10 µM [2] | DMH1 shows no significant inhibition of ALK6. |
| VEGFR2 (KDR) | Significant inhibition [1] | No activity at 50 µM [2] | DMH1's lack of VEGFR2 inhibition is a major differentiator, avoiding anti-angiogenic "off-target" effects. |
| ALK5 (TGF-β RI) | Significant inhibition [1] | No inhibitory activity [2] | DMH1 does not block the TGF-β/Activin pathway. |
| AMPK | Not specified | No activity [2] | Further demonstrates DMH1's clean profile. |
| PDGFRβ | Not specified | No activity [2] | Further demonstrates DMH1's clean profile. |
The high selectivity of DMH1 is not due to a single factor but emerges from subtle structural and dynamic differences in the ATP-binding pockets of target kinases.
Here are methodologies for key experiments cited in the literature to profile inhibitor selectivity and function.
This method is used to generate IC₅₀ values and determine a compound's selectivity across a kinase panel [3].
Workflow Overview:
Key Steps:
This assay assesses the functional inhibition of BMP signaling in a cellular context.
Workflow Overview:
Key Steps:
This model evaluates both efficacy and selectivity in a complex living system.
Key Steps:
Q1: My BMP inhibitor is causing unexpected effects on blood vessel formation in my model. What could be the issue?
Q2: I am not seeing sufficient BMP pathway inhibition in my cell culture experiment with DMH1. What should I check?
Q3: When should I use this compound over DMH1?
What is Dorsomorphin? this compound, also known as Compound C, is a small molecule widely used in research to inhibit AMP-activated protein kinase (AMPK), a key cellular energy sensor [1] [2].
Primary Mechanism of Action: this compound functions as a competitive ATP inhibitor [3]. It binds to the ATP-binding site on the catalytic α-subunit of the AMPK complex, effectively blocking kinase activity. Structural studies confirm this binding stabilizes AMPK in a fully inactive state [3].
Key Considerations for Experimental Design:
Here are solutions to common challenges researchers face when using this compound.
Q1: How can I confirm that my experimental results are due to specific AMPK inhibition and not off-target effects?
This is a critical validation step. Relying solely on this compound can lead to misinterpretation.
Troubleshooting Guide:
Q2: I'm observing unexpected anti-inflammatory or pain-relief effects in my model. Is this related to this compound?
Yes, this is a documented off-target effect. This compound can exert influences independent of its action on AMPK.
Troubleshooting Guide:
This protocol is based on a published study that demonstrated safe and effective activation of dormant follicles using this compound [1].
1. Tissue Collection and Preparation:
2. In Vitro Culture with this compound:
3. Assessment of Follicle Activation:
4. Quality and Safety Assessment:
The table below summarizes key compounds to help researchers select the right tool for their experiments.
| Compound Name | Primary Target/Action | Common Working Concentration | Key Advantages / Notes |
|---|---|---|---|
| This compound (Compound C) | AMPK inhibitor (competitive ATP-binding) [3] | 10 µM (in ovarian culture) [1] | Well-characterized, but has known off-target effects; requires careful controls [2]. |
| BAY-3827 | AMPK inhibitor [1] | (Refer to specific literature) | Used for orthogonal validation of this compound's AMPK-specific effects [1]. |
| Metformin | Indirect AMPK activator (increases AMP:ATP ratio) [1] [5] | (Varies by model and system) | First-line diabetic drug; used as a control to oppose this compound effects [1]. |
| A-769662 | Direct AMPK activator (binds ADaM site) [3] [6] | (Varies by model and system) | Direct allosteric activator; useful for studying AMPK activation without altering cellular energy charge [3]. |
To help visualize the core concepts and experimental planning, the following diagrams illustrate the mechanisms of this compound and a logical workflow for its use in one of its key applications.
Diagram illustrating the dual mechanisms of this compound, showing both on-target AMPK inhibition and potential off-target effects that require experimental control.
A workflow for using this compound to activate primordial follicles, based on a established protocol, culminating in the production of mature oocytes [1].
This compound is a selective small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It functions by inhibiting BMP type I receptors (ALK1, ALK2, ALK3, ALK6), primarily through competitive binding at the ATP-binding site [1]. A key consideration for experimental optimization is its off-target effects, particularly the inhibition of the VEGF receptor VEGFR2/KDR and AMPK, which can confound results if not properly controlled [2].
Selecting the right compound and concentration is crucial for experimental specificity. The table below summarizes the activity and selectivity of this compound and several key analogs.
| Compound | BMP Inhibition (Dorsalization EC₁₀₀, μM) | VEGF Inhibition (ISV Disruption EC₅₀, μM) | Cytotoxicity (EC₁₀₀, μM) | Primary Use Case & Notes |
|---|---|---|---|---|
| This compound | 2.5 [2] | 5 [2] | 20 [2] | General, initial BMP pathway studies; be mindful of significant VEGFR2/AMPK off-target effects. |
| LDN-193189 | 3 [2] | 20 [2] | 20 [2] | Potent BMP inhibition with slightly improved VEGF selectivity over this compound. |
| DMH1 | 0.2 [2] | >50 (No effect) [2] | >50 (No effect) [2] | Highly selective BMP inhibition. Ideal for isolating BMP-specific effects, especially in angiogenesis studies. |
| DMH4 | >50 (No effect) [2] | 1 [2] | >50 (No effect) [2] | Selective VEGF inhibition. Useful as a control to separate VEGF from BMP effects. |
| SU5416 | >50 (No effect) [2] | 2 [2] | 5 [2] | Known VEGFR2 inhibitor; included for comparison. |
Systematic optimization is key to defining the ideal this compound concentration for your specific cell type and assay. The following workflow, adaptable from a stem cell differentiation protocol, provides a robust strategy [3].
The following diagram illustrates how this compound inhibits the BMP signaling pathway at the molecular level.
Q1: My experiment involves angiogenesis. How can I ensure my results are due to BMP inhibition and not VEGF inhibition? A1: For angiogenesis studies, it is highly recommended to use DMH1 instead of this compound. DMH1 is a this compound analog that potently inhibits BMP signaling (Dorsalization EC₁₀₀ = 0.2 µM) but has no effect on VEGF signaling (ISV Disruption EC₅₀ >50 µM), allowing you to isolate the BMP-specific effects [2].
Q2: I am using this compound for stem cell differentiation. At what concentration should I start? A2: A common starting range is 0.5 µM to 2 µM [1]. However, the optimal concentration can vary significantly based on cell type, specific BMP ligands involved, and the desired differentiation outcome. It is crucial to perform a dose-response curve as outlined in the protocol above. For example, in one study, this compound treatment led to about a 30-fold increase in the number of cardiomyocytes derived from mouse embryonic stem cells [1].
Q3: Does the timing of this compound treatment matter? A3: Yes, timing can be critical. Studies in zebrafish embryos showed that earlier inhibition (1-2 hours post-fertilization) caused more profound developmental defects than later inhibition (6-8 hours post-fertilization) [1]. This indicates that the effects of BMP pathway inhibition are highly dependent on the developmental or differentiation stage. You should align your treatment timing with the biological process you are studying.
Dorsomorphin is typically dissolved in DMSO to create a stock solution. The final concentration of DMSO in your experimental assays must be kept low (usually between 0.1% to 0.5%) to avoid cytotoxicity and non-specific effects on cells [1] [2]. Always include a solvent control group containing the same concentration of DMSO without this compound.
The table below summarizes typical working concentrations from research:
| Biological System / Process | Typical Working Concentration | Key Findings / Effects | Citation |
|---|---|---|---|
| Mouse ES Cell Cardiomyogenesis | 2 µM | Robustly induced cardiomyocyte differentiation; increased yield of spontaneously beating cardiomyocytes by 20-30 fold [1]. | [1] |
| Zebrafish Embryo Dorsalization | 5 µM | Induced dorsalization, phenocopying defects seen in BMP signaling mutants [3]. | [3] |
| Activation of Ovarian Primordial Follicles (Mouse/Human) | 10 µM | Promoted the activation of dormant primordial follicles into primary and secondary stages [4]. | [4] |
| Human Dental Mesenchymal Cell Studies | 20 µM | Used to inhibit BMP-induced signaling and target gene expression in vitro [2]. | [2] |
This protocol outlines how to apply this compound to inhibit BMP signaling in mouse embryonic stem (ES) cells, based on the methodology that produced a robust cardiomyogenic effect [1].
The diagram below visualizes the key steps for a typical this compound treatment experiment.
The following table summarizes the key characteristics of Dorsomorphin and its more selective alternative, DMH1.
| Inhibitor Name | Primary Target(s) | Key Advantages & Specificity | Commonly Used In | Example of Experimental Use |
|---|---|---|---|---|
| This compound (DM) | BMP Type I Receptors (ALK2, ALK3) [1] | First-generation inhibitor; known for off-target effects on AMPK, VEGF, and PDGFR signaling [1]. | Early cardiac differentiation in mESCs [1], zebrafish embryo studies [1]. | Induced beating embryoid bodies in mESCs, though with delayed marker expression compared to DMH1 [1]. |
| DMH1 | BMP Type I Receptors (ALK2, ALK3). Highly selective for ALK2 (IC50: 107.9 nM) [2]. | Next-generation, highly selective; no reported inhibition of VEGF, AMPK, or p38/MAPK pathways [2]. | Organoid culture (intestinal), cancer research (NSCLC), directed differentiation of neurons [2]. | ~50% reduction in tumor volume in A549 xenograft mouse models; promoted apoptosis and reduced invasion [2]. |
Here are answers to some frequently asked questions that users might encounter during their experiments.
FAQ 1: My experiment didn't work as expected. Could my BMP inhibitor have off-target effects?
Answer: This is a key consideration, especially with first-generation inhibitors like This compound. This compound is known to inhibit not only BMP receptors but also other kinases like AMPK and VEGFR2 (KDR) [1] [2]. These off-target effects can confound your results.
FAQ 2: I am using this compound, but my phenotype does not look like classic BMP inhibition. Why?
Answer: Your findings might be accurate. A 2025 study on zebrafish embryos showed that a phenotype resembling BMP overactivation (ventralization) caused by TBBPA exposure could not be rescued by this compound co-treatment [3]. This suggests that the developmental disruption occurred through BMP-independent mechanisms.
FAQ 3: What is a standard in vitro protocol for using DMH1 to inhibit BMP signaling?
Answer: A common and effective approach is detailed below.
The following methodology is adapted from a 2020 study that investigated the role of BMP signaling in experimental autoimmune encephalomyelitis (EAE) [4].
Objective: To inhibit the BMP signaling pathway in Jurkat cells (a human T-cell line) and assess efficacy by measuring phosphorylation of SMAD1/5.
Workflow:
Step-by-Step Instructions:
To fully understand how these inhibitors work, it is helpful to visualize the BMP signaling cascade and the point at which they intervene.
This diagram illustrates the core canonical BMP pathway [5]:
This compound (also known as Compound C or BML-275) was originally identified as the first selective small-molecule inhibitor of BMP signaling through a zebrafish embryo screen, where it caused dorsalization phenotypes characteristic of BMP pathway inhibition [1] [2]. However, subsequent research revealed significant off-target effects that can complicate experimental interpretation, particularly in developmental models.
Table: Key Off-Target Activities of this compound
| Target Pathway | Mechanism of Inhibition | Experimental Consequences |
|---|---|---|
| BMP Type I Receptors (Primary target) | ATP-competitive inhibition of ALK2, ALK3, ALK6 receptors; blocks SMAD1/5/8 phosphorylation [1] [3] | Dorsalization in zebrafish, inhibited osteogenic differentiation, altered iron homeostasis via hepcidin regulation [1] |
| AMPK | ATP-competitive inhibitor of catalytic α subunit [4] | Metabolic disturbances; but not responsible for dorsalization phenotypes [1] |
| VEGF Receptor-2 (KDR/Flk1) | Inhibits VEGF-stimulated Flk1 phosphorylation [5] | Disrupted intersomitic vessel formation in zebrafish, angiogenesis defects [5] |
| ABCG2 Transporter | Binds ABCG2-binding pocket, inhibits drug efflux activity [6] | Increases chemotherapeutic agent accumulation in cancer cells, potential MDR reversal [6] |
The structural similarity of kinase ATP-binding pockets explains this compound's promiscuity. Its pyrazolo[1,5-a]pyrimidine core interacts with multiple kinases, and while it effectively inhibits BMP receptors (ALK2 IC₅₀ ~50 nM in cell-free systems [3]), it also potently inhibits VEGF signaling (EC₅₀ ~5 μM for ISV disruption in zebrafish [5]).
Several this compound analogs with improved specificity profiles have been developed through structure-activity relationship studies:
Table: Selective BMP Inhibitors Compared to this compound
| Compound | Dorsalization EC₁₀₀ (μM) | ISV Disruption EC₅₀ (μM) | Toxicity EC₁₀₀ (μM) | Key Characteristics |
|---|---|---|---|---|
| This compound | 2.5 | 5 | 20 | Parent compound with significant VEGF and AMPK off-target effects [5] |
| LDN-193189 | 3 | 20 | 20 | Improved BMP selectivity but still shows VEGF inhibition at higher concentrations [5] |
| DMH1 | 0.2 | >50 | >50 | Highly selective BMP inhibitor; no detectable VEGF or toxicity effects at tested concentrations [5] [7] |
| DMH2 | 0.1 | >50 | 25 | Ultra-potent BMP inhibition with minimal VEGF effects [5] |
| DMH3 | 1 | >50 | >50 | Selective BMP inhibitor with good safety margin [5] |
DMH1 has emerged as the most valuable tool compound for selective BMP inhibition without confounding VEGF effects. In zebrafish embryos, DMH1 dorsalizes the embryonic axis (EC₁₀₀ = 0.2 μM) without disrupting intersomitic vessel formation, clearly demonstrating that BMP signaling is not required for angiogenic processes [5]. For mammalian cell culture, DMH1 also shows superior specificity in promoting cardiomyocyte differentiation without the off-target effects observed with this compound [7].
Troubleshooting workflow for identifying and resolving this compound off-target effects
Here are answers to some frequently asked questions about working with this compound in cell-based assays.
| Question | Answer & Key Troubleshooting Tips |
|---|---|
| What are the primary mechanisms by which this compound affects cell viability? | This compound has multiple, cell-type-dependent mechanisms. It can induce apoptosis by inhibiting HSF1 and its downstream heat shock proteins (HSPs), which are crucial for cell survival under stress [1]. Simultaneously, it inhibits BMP and TGF-β1/Smad signaling, disrupting pathways that regulate cell growth, differentiation, and the epithelial-mesenchymal transition (EMT), ultimately suppressing invasion and metastasis [2] [3] [4]. |
| Which assays are recommended for a comprehensive viability assessment? | A multi-parametric approach is recommended to distinguish specific biological effects from general toxicity.
Here are standardized methodologies for key viability and mechanistic assays cited in the literature.
This high-throughput protocol allows for multiple readouts from the same cell culture plate [5].
This protocol can be used to confirm the inhibition of key signaling pathways by this compound [2].
The following diagrams, created with Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Diagram 1: Key Signaling Pathways Targeted by this compound. This compound (blue) simultaneously inhibits the BMP pathway and HSF1-mediated stress response, leading to reduced cell viability and induced apoptosis (green) [2] [1] [3].
Diagram 2: Workflow for Multi-Parametric Viability Assessment. This workflow outlines the steps for a comprehensive evaluation of this compound's effects, from cell plating and treatment to multi-assay analysis [5].
| Feature | Dorsomorphin | LDN-193189 |
|---|---|---|
| Primary Target | BMP type I receptors (ALK2, ALK3, ALK6), ActRIIA, AMPK [1] [2] | BMP type I receptors (ALK2, ALK3) [3] [2] |
| IC50 for ALK2 | Not precisely quantified, but significantly higher than LDN-193189 [2] | 5 nM [3] |
| IC50 for ALK3 | Not precisely quantified, but significantly higher than LDN-193189 [2] | 30 nM [3] |
| Specificity | Lower; known to inhibit AMPK, VEGFR, and PDGFR [2] | Higher; a derivative designed for improved specificity to BMP receptors [2] |
| Key Experimental Findings | Inhibits GDF8-induced Smad2/3 signaling; suppresses DKK-1 in breast cancer cells; inhibits EMT in prostate cancer cells [1] [4] [5] | More effectively inhibits BMP-induced Smad and non-Smad (p38, Akt) pathways; promotes definitive endoderm differentiation in stem cells [6] [2] |
The data in the table is supported by several key studies that provide insight into the experimental approaches used to compare these inhibitors.
In Vitro Signaling Pathway Inhibition: A direct side-by-side comparison in C2C12 myoblast cells demonstrated that both this compound and LDN-193189 inhibit BMP-mediated phosphorylation of Smad1/5/8, p38, and Akt. However, the study concluded that LDN-193189 achieves this inhibition more efficiently than this compound [2].
Structural and Binding Studies: Research has provided a molecular basis for this compound's activity, showing it binds not only to type I receptors but also directly to the type II receptor ActRIIA. The co-crystal structure of this compound bound to ActRIIA was determined, confirming this mechanism [1]. LDN-193189, sharing a similar core structure, was developed to have a higher affinity and specificity for the BMP type I receptors [2].
Application in Stem Cell Differentiation: A 2024 study designed a highly efficient, growth factor-free system for differentiating human pluripotent stem cells into definitive endoderm. This system used LDN-193189 as one of the four key components, identifying it as the most potent and reproducible small-molecule inducer for this process after high-throughput screening of 735 compounds [6].
When planning your experiments, it's crucial to consider the broader context of these inhibitors' effects.
Critical In Vivo Finding: While LDN-193189 is a potent tool for in vitro studies, one investigation into breast cancer bone metastasis reported a surprising result. Systemic treatment with LDN-193189 in a mouse model significantly enhanced metastasis development [7]. This highlights that the biological effects can be highly context-dependent and that in vitro potency does not always translate directly to predictable in vivo outcomes.
Pathway Context: The following diagram illustrates the key signaling pathways these inhibitors affect, which will help in designing your experiments and interpreting results.
The primary distinction between Dorsomorphin and DMH1 lies in their selectivity for Bone Morphogenetic Protein (BMP) pathways. The following table summarizes their core characteristics and profiles.
| Feature | This compound | DMH1 |
|---|---|---|
| Primary Target | BMP Type I Receptors (ALK2, ALK3, ALK6) and AMPK [1] | Highly selective for BMP Type I Receptors (particularly ALK2) [1] [2] |
| Key Off-Target Activity | Inhibits AMP-activated protein kinase (AMPK) [1] | No significant inhibition of AMPK, VEGFR2, or other kinases tested [1] |
| Selectivity Rationale | Original compound with broad kinase inhibitory activity [1] | Structurally engineered analogue of this compound designed to eliminate AMPK and VEGFR2 inhibition [1] |
| Primary Research Applications | - Early studies on BMP signaling
The improved selectivity of DMH1 makes it particularly valuable for experiments where specifically inhibiting the BMP pathway is critical, without the confounding effects of AMPK modulation [1].
To provide context for the data in the table above, here are summaries of key experimental methodologies and findings from the literature.
The diagram below illustrates the core BMP signaling pathway and the specific points where this compound and DMH1 act. This visual should help clarify their mechanistic role.
Figure 1: Mechanism of BMP Pathway Inhibition. This diagram outlines the core BMP signaling cascade, from ligand binding to target gene transcription. Both this compound and DMH1 act by inhibiting the kinase activity of the Type I receptors (ALK2, ALK3, ALK6), thereby preventing the phosphorylation of downstream R-Smads. DMH1 is a structurally engineered analogue designed for greater specificity against these receptors, particularly ALK2, while minimizing off-target effects.
| Pathway Type | Specific Pathway | Measured Effect of Dorsomorphin | Experimental Context (Ligand) |
|---|---|---|---|
| Canonical (Smad) | Smad1/5/8 phosphorylation | Inhibited [1] | BMP2, BMP6, GDF5 stimulation in C2C12 cells [1] |
| Non-Smad | p38 MAPK activation | Inhibited [1] | BMP2, BMP6, GDF5 stimulation in C2C12 cells [1] |
| Non-Smad | ERK1/2 MAPK activation | Inhibited [1] | BMP2, BMP6, GDF5 stimulation in C2C12 cells [1] |
| Non-Smad | Akt/PKB activation | Inhibited [1] | BMP2 stimulation in C2C12 cells [1] |
This compound functions as an ATP-competitive inhibitor that binds the kinase domains of BMP type I receptors (ALK2, ALK3, and ALK6), thereby blocking their activity [1]. This initial inhibition of the receptor complex prevents the downstream activation of both Smad and non-Smad pathways [1].
However, a critical point for researchers is its lack of specificity. This compound is also a well-known inhibitor of AMP-activated protein kinase (AMPK) and can affect receptor tyrosine kinases for PDGF and VEGF [1] [2]. This means observed phenotypic changes in experiments cannot be automatically attributed solely to BMP pathway inhibition.
To address this, more selective analogs like LDN-193189 and DMH-1 were developed. LDN-193189 inhibits the same BMP pathways but with higher specificity and potency, allowing for use at lower concentrations [1] [2]. DMH-1 is noted for its high selectivity for BMP type I receptors, making it a superior choice for isolating BMP-mediated effects [2] [3].
The foundational data on this compound's inhibition of both Smad and non-Smad pathways comes from a study using the murine mesenchymal precursor cell line C2C12, a common model for BMP signaling and osteogenic differentiation [1].
Key Experimental Methodology:
The following diagram illustrates how this compound acts at the receptor level to inhibit both branches of BMP signaling, based on the experimental findings from C2C12 cells [1].
Bone Morphogenetic Proteins (BMPs) are a subgroup of the TGF-β superfamily that play critical roles in embryogenesis, cell fate determination, and tissue homeostasis [1] [2]. They signal through a heterotetrameric complex of type I (e.g., ALK2, ALK3, ALK6) and type II serine/threonine kinase receptors. This activates canonical SMAD signaling (via SMAD1/5/8) and non-canonical pathways like p38 MAPK [1] [2]. Inhibition of this pathway is a valuable tool in research and has therapeutic potential. The two primary classes of inhibitors are:
The following table outlines the fundamental differences in how these two classes of inhibitors function.
| Feature | Small Molecule Inhibitor (this compound) | Recombinant Protein Inhibitors (e.g., Noggin) |
|---|---|---|
| Target | Intracellular ATP-binding pocket of BMP type I receptors (ALK2, ALK3, ALK6) [1] [4] | Extracellular BMP ligands (e.g., BMP-2, BMP-4, BMP-7) [1] |
| Mechanism | Competitive inhibition of receptor kinase activity, preventing SMAD1/5/8 phosphorylation [1] [4] | Sequestration of BMP ligands in the extracellular space, blocking receptor activation [1] |
| Primary Effect | Inhibits canonical BMP-SMAD signaling; can spare non-canonical pathways like BMP-induced p38 MAPK [1] [4] | Prevents all downstream signaling initiated by the bound ligand |
| Specificity | Preferentially inhibits BMP over TGF-β/Activin pathways [1]. Also known to inhibit AMPK [3]. | Specificity depends on the protein; Noggin binds BMP-2, BMP-4, and BMP-7, but not BMP-9 [1]. |
To visually summarize the BMP signaling pathway and the points of inhibition for these two agents, please refer to the following diagram:
Both inhibitor types are powerful tools, but their optimal use depends on the specific research or therapeutic context.
| Application / Effect | Small Molecule Inhibitor (this compound) | Recombinant Protein Inhibitors |
|---|---|---|
| In Vitro Cell Fate Control | Promotes cardiomyocyte differentiation from mouse ES cells [4]; enhances myogenic differentiation in skeletal muscle tissue engineering [5] | Used to maintain pluripotency in stem cell cultures by blocking BMP-induced differentiation [1] |
| In Vivo Phenotype | Induces dorsalized axis in zebrafish embryos (phenocopies BMP mutants) [1] [3] | Induces dorsalized phenotypes; used to study embryonic patterning [1] |
| Therapeutic Potential | Inhibits hepcidin expression, increasing serum iron [3]; attenuates ectopic ossification [1] [4] and vascular calcification [6] | Gene transfer of Noggin effectively inhibits ectopic bone formation in animal models [1] [4] |
| Pharmacokinetics | Suitable for systemic administration due to small molecule properties [1] [4] | More suited for local/long-term blockade (e.g., via gene transfer or Fc-fusion proteins) [1] [4] |
For laboratory planning, the quantitative data and practical considerations are summarized below.
| Parameter | Small Molecule Inhibitor (this compound) | Recombinant Protein Inhibitors |
|---|---|---|
| Potency (IC₅₀) | Varies by receptor: ~0.2 µM (ALK3), ~0.5 µM (ALK6), ~1 µM (ALK2) in cells [1]. ~5-50 nM for ALK2 in cell-free assay [1] [4] | Binding affinity is typically in the nanomolar to picomolar range, requiring empirical determination for specific BMP-ligand pairs [7] |
| Solubility & Handling | DMSO solution, stable stock solutions at -20°C [8] | Aqueous buffer, requires refrigeration or freezing; stability varies [9] |
| Cost & Production | Cost-effective for large-scale or long-term in vivo studies [1] | High production cost in CHO cells; yield can be low due to ligand endocytosis [9] |
| Key Advantages | Temporal control, cell-permeable, cost-effective for systemic use [1] | High specificity and potency for target ligands, genetically encodable [1] |
| Key Limitations | Known off-target effects (e.g., AMPK inhibition) [3] [8]; derivatives like DMH1 developed for higher specificity [6] | Large size limits tissue penetration; short half-life in vivo; not suitable for systemic inhibition without advanced delivery systems [1] |
Your choice between a small molecule and a recombinant inhibitor should be guided by your experimental question:
Use a small molecule inhibitor (like this compound or DMH1) when:
Use a recombinant protein inhibitor (like Noggin) when:
The following workflow, based on the original zebrafish screen that discovered this compound, illustrates a phenotype-based in vivo application [1] [3]:
Key Steps:
pax2.1, krox20) and reduction of ventral markers (e.g., eve1) [3].
The study of angiogenesis—the formation of new blood vessels from pre-existing vasculature—has profound implications for understanding development and treating diseases such as cancer, diabetic retinopathy, and pulmonary hypertension. Central to this process is vascular endothelial growth factor (VEGF) signaling through its primary receptor VEGFR2 (also known as Flk1/KDR), which represents a critical regulatory node for therapeutic intervention. Within this research landscape, both dorsomorphin and SU5416 have emerged as valuable pharmacological tools for probing VEGF signaling pathways, albeit with markedly different selectivity profiles. This compound was initially identified as a selective BMP pathway inhibitor through a zebrafish embryonic dorsoventral axis screening assay, while SU5416 was specifically developed as a potent VEGFR2 inhibitor. However, subsequent research has revealed that this compound possesses significant "off-target" activity against VEGFR2, complicating its use in angiogenesis studies and necessitating careful comparison with more selective inhibitors like SU5416. This comparative guide examines the experimental evidence distinguishing these compounds to assist researchers in selecting appropriate inhibitors for their specific applications.
This compound (also known as Compound C) was first identified in a zebrafish-based chemical screen for compounds that perturb dorsoventral patterning, a process regulated by bone morphogenetic protein (BMP) signaling. It was initially characterized as a selective small molecule inhibitor of BMP type I receptors ALK2, ALK3, and ALK6, with an apparent dissociation constant (Kd) of approximately 142nM for ALK2 [1]. Structurally, this compound features a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine core, which serves as a ATP-competitive kinase inhibitor scaffold. Beyond its intended BMP inhibitory activity, this compound was subsequently found to inhibit multiple kinase pathways including AMP-activated protein kinase (AMPK) and VEGFR2, with significant implications for its use in angiogenesis research.
SU5416, in contrast, was specifically developed as a potent and selective inhibitor of VEGFR2 (Flk1/KDR) through structure-based drug design approaches. Its biochemical scaffold is based on a 3-substituted indolin-2-one core, optimized for binding to the ATP pocket of VEGFR2 with high affinity while minimizing interaction with unrelated kinases. SU5416 demonstrates nanomolar potency against purified VEGFR2 kinase and effectively blocks VEGF-stimulated angiogenesis in multiple model systems. Unlike this compound, SU5416 does not significantly inhibit BMP signaling pathways at concentrations that fully suppress VEGFR2 activity, making it a more selective tool for dissecting VEGF-specific phenomena.
Table 1: Key Signaling Pathways Affected by this compound and SU5416
| Pathway Component | This compound | SU5416 | Biological Consequences |
|---|---|---|---|
| VEGFR2 (Flk1/KDR) | Inhibits phosphorylation and activation [2] | Potently inhibits phosphorylation and activation [1] | Blocks angiogenesis, disrupts intersegmental vessel formation |
| BMP Type I Receptors | Inhibits ALK2, ALK3, ALK6 [2] | No significant inhibition [1] | Dorsalizes embryonic axis, affects dorsoventral patterning |
| Downstream VEGF Signaling | Reduces VEGF-induced phospho-ERK1/2 and VEGF target gene transcription [2] | Blocks VEGF-mediated ERK activation [1] | Suppresses endothelial cell proliferation and migration |
| AMPK | Inhibits activation [1] | No significant inhibition | Alters cellular energy metabolism, potential cardiotoxicity |
| PDGFR-β | Inhibits [2] | Minimal inhibition at VEGF-inhibitory concentrations | May affect pericyte recruitment and vessel stabilization |
The VEGF signaling pathway begins when VEGF ligands bind to VEGFR2, prompting receptor dimerization and autophosphorylation of intracellular tyrosine residues. This activated receptor complex initiates multiple downstream cascades, including the RAS-RAF-MEK-ERK pathway that promotes endothelial cell proliferation and the PI3K-AKT pathway that enhances cell survival. SU5416 specifically targets the ATP-binding site of VEGFR2, preventing receptor autophosphorylation and subsequent activation of these pro-angiogenic signaling cascades. In contrast, this compound's inhibition of VEGF signaling occurs through a similar mechanism but with lower specificity, as it simultaneously disrupts BMP signaling pathways that utilize distinct receptor complexes and downstream Smad effectors (Smad1/5/8).
Visualization of VEGF and BMP Signaling Pathways and Inhibitor Mechanisms. The diagram illustrates the distinct signaling cascades regulated by VEGF and BMP ligands, their respective receptors, and downstream biological processes. Inhibition points for SU5416 (specific VEGFR2 blockade) and this compound (dual VEGFR2 and BMP receptor inhibition) are highlighted, demonstrating their different selectivity profiles.
The interplay between BMP and VEGF pathways adds complexity to interpreting this compound's effects. While both pathways contribute to vascular development, studies using selective BMP inhibitors like DMH1 (a this compound analog) demonstrated that BMP inhibition alone does not disrupt intersegmental vessel formation in zebrafish [1]. This finding indicates that this compound's anti-angiogenic effects stem primarily from VEGFR2 inhibition rather than BMP pathway blockade. The cross-talk between signaling pathways underscores the importance of using selective inhibitors like SU5416 when specifically investigating VEGF-mediated angiogenesis, while dual inhibitors like this compound may be useful when simultaneous modulation of multiple pathways is desired.
Table 2: Experimental Potency and Selectivity Profiles in Model Systems
| Parameter | This compound | SU5416 | Experimental Context |
|---|---|---|---|
| VEGFR2 Inhibition (EC₅₀) | 5 μM [1] | 2 μM [1] | Zebrafish ISV formation |
| BMP Inhibition (EC₁₀₀) | 2.5 μM [1] | No effect at >50 μM [1] | Zebrafish dorsalization |
| Toxicity (EC₁₀₀) | 20 μM [1] | 5 μM [1] | Zebrafish embryonic lethality |
| Cellular VEGFR2 Phosphorylation Inhibition | Significant at 2.5-10 μM [2] | Potent inhibition at ~1 μM [1] | Cultured endothelial cells |
| Selective BMP:VEGF Inhibition Ratio | ~1:2 [1] | >25:1 (VEGF selective) [1] | Calculated from in vivo EC values |
| Effect on VEGF Target Genes | Reduces transcription [2] | Blocks expression [1] | Endothelial cell QPCR |
When examining in vivo potency in zebrafish models, this compound completely disrupts intersegmental vessel (ISV) formation at 10μM, with an EC₅₀ of approximately 5μM [1]. In the same model system, SU5416 demonstrates slightly greater potency against VEGF signaling with an EC₅₀ of 2μM for ISV disruption [1]. For BMP pathway inhibition, this compound induces severe dorsalization of zebrafish embryos with an EC₁₀₀ of 2.5μM, while SU5416 shows no dorsalizing effects even at concentrations exceeding 50μM [1]. This quantitative data reveals this compound's dual targeting capability with relatively balanced activity against both BMP and VEGF pathways, whereas SU5416 maintains exceptional specificity for VEGF signaling.
The therapeutic index (ratio between toxic and therapeutic concentrations) also differs substantially between these compounds. This compound causes nonspecific toxicity or embryonic lethality in zebrafish at 20μM, approximately 4-fold above its EC₅₀ for ISV disruption [1]. In comparison, SU5416 exhibits toxicity at 5μM, only 2.5-fold above its VEGF-inhibitory EC₅₀ [1]. This narrower window suggests that SU5416 requires more precise dosing in experimental settings. Importantly, structural analogs of this compound developed through structure-activity relationship studies, such as DMH1, demonstrate that BMP selectivity can be achieved while eliminating VEGF inhibitory activity, with DMH1 showing potent dorsalization (EC₁₀₀ = 0.2μM) without ISV disruption even at 50μM [1].
The zebrafish intersegmental vessel formation assay provides a robust in vivo model for quantifying anti-angiogenic activity of small molecule inhibitors [2] [1]. The standard protocol utilizes transgenic Tg(fli1a:egfp)y1 zebrafish embryos with fluorescently tagged endothelial cells:
This method directly revealed that this compound treatment beginning at 12 hpf potently inhibited ISV formation in a dose-dependent manner, with complete inhibition observed at 10μM [1]. The temporal specificity of this treatment window enables researchers to distinguish vascular effects from earlier developmental patterning defects.
Human pulmonary artery endothelial cells (HPAECs) or bovine aortic endothelial cells serve as relevant in vitro systems for elucidating molecular mechanisms [2] [1]:
This approach demonstrated that this compound inhibits VEGF-induced VEGFR2 phosphorylation and subsequent ERK1/2 activation in endothelial cells, while the analog LDN193189 (at BMP-inhibitory concentrations) does not affect VEGF signaling [2]. The complementary nature of these in vivo and in vitro methods provides comprehensive assessment of inhibitor specificity and mechanism.
The different selectivity profiles of this compound and SU5416 dictate their appropriate research applications. SU5416 represents the superior choice for studies focused specifically on VEGF-dependent processes, including physiological and pathological angiogenesis, vascular permeability, and endothelial cell biology. Its clean target profile minimizes confounding interpretations from off-target effects. SU5416 has been particularly valuable in establishing the necessary role of VEGF signaling in developmental angiogenesis, as demonstrated by the complete inhibition of intersegmental vessel formation in zebrafish models [1].
This compound, despite its off-target effects, remains useful in specific research contexts. Its dual BMP/VEGF inhibition proves advantageous when investigating processes coordinated by both pathways, such as certain aspects of vascular development, heterotopic ossification, or tumor microenvironment interactions. Additionally, this compound serves as a valuable chemical tool for probing the cross-talk between signaling pathways and has facilitated the development of more selective analogs through structure-activity relationship studies [1]. When using this compound in angiogenesis research, appropriate controls including selective BMP inhibitors like DMH1 or LDN193189 are essential to distinguish VEGF-specific effects from BMP-mediated phenomena.
For researchers requiring exclusive BMP pathway inhibition without VEGF confounding effects, the this compound analog DMH1 provides an excellent alternative, demonstrating potent BMP inhibition (dorsalization EC₁₀₀ = 0.2μM) with no detectable anti-angiogenic activity even at 50μM [1]. Conversely, when highly selective VEGF inhibition is desired, SU5416 remains a well-validated tool, though researchers should be mindful of its relatively narrow therapeutic window compared to more recently developed selective VEGF inhibitors.
The comparative analysis of this compound and SU5416 reveals a complex landscape of kinase inhibitor specificity with important implications for experimental design and data interpretation. While both compounds inhibit VEGF signaling and disrupt angiogenesis in zebrafish models, they achieve these effects through distinct selectivity profiles: SU5416 as a relatively selective VEGFR2 inhibitor and this compound as a multi-kinase inhibitor affecting both VEGF and BMP pathways. Research findings generated using this compound, particularly in vascular biology contexts, must be interpreted with caution and validated with more selective inhibitors.
For researchers designing studies of angiogenesis or VEGF signaling, the following evidence-based recommendations emerge:
The table below compiles in vivo efficacy and selectivity data for Dorsomorphin and its analogs from a zebrafish model study, which assessed effects on BMP signaling (measured by dorsalization) and VEGF signaling (measured by intersomitic vessel disruption) [1].
| Compound | R1 | R2 | BMP Inhibition (Dorsalization EC₁₀₀, μM) | VEGF Inhibition (ISV Disruption EC₅₀, μM) | Toxicity (EC₁₀₀, μM) |
|---|---|---|---|---|---|
| This compound (DM) | - | - | 2.5 | 5 | 20 |
| LDN-193189 | - | - | 3 | 20 | 20 |
| 6K1 | - | - | 1 | 5 | 20 |
| 91E | - | - | 2 | 2 | 5 |
| DMH1 | - | - | 0.2 | No (>50) | No (>50) |
| DMH2 | - | - | 0.1 | No (>50) | 25 |
| DMH3 | - | - | 1 | No (>50) | No (>50) |
| DMH4 | - | - | No (>50) | 1 | No (>50) |
| SU5146 (Control) | - | - | No | 2 | 5 |
From this data, you can see that DMH1, DMH2, and DMH3 demonstrate high selectivity for BMP signaling over VEGF signaling. DMH1, in particular, stands out for its potent BMP inhibition (EC₁₀₀ = 0.2 μM) and no observed off-target toxicity or anti-angiogenic effects at tested concentrations [1].
Here are the methodologies behind the key data, which you can include in your guide as standard operating procedures.
This protocol was used to generate the data in the table above and allows for simultaneous assessment of efficacy and selectivity in a live vertebrate organism [1].
This is a more complex, gene expression-based screen used to identify novel inhibitors, such as 5'-hydroxy-staurosporine, from compound libraries [2].
This is a standard in vitro method to confirm a compound's activity and selective toxicity, often used as a secondary screen [3] [2].
The following diagrams outline the logical flow of the two primary screening methodologies discussed.
When presenting this information to researchers, you may wish to highlight these core principles:
| Model System | Key Findings on Efficacy | Effective Concentration/Dose | Primary Signaling Pathway Targeted | Reference |
|---|---|---|---|---|
| In Vitro | ||||
| Cell-based BMP assay | Inhibited constitutively active ALK2-induced transcription; IC₅₀ ~0.2 µM | IC₅₀: ~0.2 µM (for ALK2) | BMP (SMAD1/5/8) | [1] [2] |
| Cell-free kinase assay | Inhibited recombinant ALK2 kinase activity; IC₅₀ ~50 nM | IC₅₀: ~50 nM | BMP (Receptor Kinase) | [2] |
| Prostate cancer cells (DU145, PC-3) | Inhibited invasion, infiltration, and EMT | Specific concentrations not listed | TGF-β/Smad, JAK2/STAT3, Shh | [3] |
| Colorectal cancer cells | Reversed ABCG2-mediated multidrug resistance | 0.3 µM, 1 µM | ABCG2 Transporter | [4] |
| Uveal melanoma cells | Decreased cell viability | Low doses (specific IC₅₀ values provided) | AMPK | [5] |
| Mouse ovarian culture | Promoted activation of primordial follicles | 10 µM | AMPK / Wnt / FOXO | [6] |
| In Vivo | ||||
| Zebrafish embryos | Induced dorsalization, phenocopying BMP mutants | ≥5 µM (added to water) | BMP (Developmental Patterning) | [1] [2] |
| Mouse formalin test | Relieved inflammatory pain; dose-dependent effect | 1-10 mg/kg (i.p.) | p38 MAPK / c-fos (AMPK-independent) | [7] |
| Mouse iron homeostasis | Blocked hepatic SMAD phosphorylation, increased serum iron | 10 mg/kg (i.p.) | BMP (SMAD1/5/8) | [1] |
| Mouse xenograft (B16-F1) | Inhibited tumor growth | Not specified in results | Cell cycle, Angiogenesis | [7] |
| Rat spinal cord injury | Improved motor function after iPSC-derived neuron transplant | Used for in vitro differentiation | BMP (Neural Differentiation) | [8] |
For researchers looking to replicate these studies, here is a summary of key methodologies from the cited literature.
In Vitro BMP Signaling Inhibition (Cell-Based)
In Vivo Inflammatory Pain Model (Mouse Formalin Test)
In Vivo Zebrafish Dorsalization Assay
This compound's effects are mediated through multiple pathways. The following diagram synthesizes its primary mechanisms as reported in the search results.
When evaluating this compound's efficacy, it is crucial to account for the following factors, as they significantly influence the interpretation of results.
Multi-Target Inhibition: While initially characterized as an AMPK inhibitor, this compound is a potent inhibitor of BMP type I receptors (ALK2, ALK3, ALK6) [1] [2]. Many of its observed effects, especially in development and iron metabolism, are attributed to BMP pathway blockade. Researchers must use appropriate controls, such as structurally unrelated AMPK inhibitors, to confirm the mechanism behind an observed phenotype [1].
Context-Dependent Outcomes: this compound's effect can vary dramatically based on the biological system. For instance, it inhibits cancer cell growth in uveal melanoma and prostate cancer models [3] [5] but promotes the activation of dormant follicles in ovarian tissue [6]. The specific cellular context and signaling environment are key determinants of the outcome.
Off-Target Effects at High Concentrations: Although nanomolar to low micromolar concentrations are sufficient for BMP receptor inhibition, higher concentrations can affect other kinases [2]. Dose-response experiments and careful concentration selection are essential for establishing specificity.
Irritant